2-chloro-N-(3,4-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOWKGCPPCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284050 | |
| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20149-84-2 | |
| Record name | 20149-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20149-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-N-(3,4-dichlorophenyl)acetamide CAS 20149-84-2 properties.
An In-depth Technical Guide to 2-chloro-N-(3,4-dichlorophenyl)acetamide (CAS 20149-84-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a chemical intermediate of significant interest in synthetic and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Profile
This compound is a trichlorinated acetanilide derivative. Its identity is defined by the Chemical Abstracts Service (CAS) Registry Number 20149-84-2.[1][2][3] The molecule consists of a 3,4-dichlorophenyl ring attached via an amide linkage to a chloroacetyl group. This combination of a halogenated aromatic ring and a reactive acyl chloride derivative makes it a versatile building block in organic synthesis.
Caption: Molecular Structure of this compound.
A summary of its key identifiers and physicochemical properties is presented below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 20149-84-2 | [1][2][3][4] |
| Molecular Formula | C₈H₆Cl₃NO | [1][2][3][4] |
| Molecular Weight | 238.50 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | N-(Chloroacetyl)-3,4-dichloroaniline, 2,3',4'-Trichloroacetanilide | [2][3][4] |
| Appearance | Off-white to light yellow solid | [3][5] |
| Melting Point | 104.5-106 °C | [3] |
| Boiling Point | 393.3 ± 42.0 °C (Predicted) | [3][6][7] |
| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 11.35 ± 0.70 (Predicted) | [3] |
| LogP | 3.17 - 3.3 | [1][4] |
| Storage Temperature | 2-8°C or 4°C | [1][3] |
Synthesis Protocol: Acylation of 3,4-Dichloroaniline
The most direct and common synthesis route for this compound is the nucleophilic acyl substitution reaction between 3,4-dichloroaniline and chloroacetyl chloride.[8] This method is widely applicable for the synthesis of N-aryl acetamides.
Caption: General workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dichloroaniline (1.0 eq) and a suitable inert solvent such as tetrahydrofuran (THF) or glacial acetic acid.[9][10]
-
Base Addition: Add a mild base such as potassium carbonate or sodium acetate (1.0-1.2 eq).
-
Causality Explanation: The reaction between the amine and acyl chloride generates hydrochloric acid (HCl) as a byproduct. The base is crucial to neutralize this acid, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.
-
-
Acyl Chloride Addition: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.0-1.1 eq) dropwise via the dropping funnel with vigorous stirring.
-
Causality Explanation: The acylation reaction is highly exothermic. Slow, dropwise addition at a low temperature is a critical safety and process control measure to prevent runaway reactions and the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]
-
Product Isolation (Workup): Pour the reaction mixture into a beaker containing ice-cold water. This will cause the organic product, which has low water solubility, to precipitate out of the aqueous solution.[5][8]
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts and water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity (≥98%).[1][8]
Reactivity and Applications in Synthesis
The primary utility of this compound stems from its role as a bifunctional chemical intermediate. The key reactive site is the α-chloroacetamide group.[11]
-
Electrophilic Nature: The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.
-
Nucleophilic Substitution: This makes the chlorine atom a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This substitution reaction is the cornerstone of its application in building more complex molecular architectures.[6][11]
This reactivity profile makes it a valuable precursor for creating libraries of compounds in drug discovery.[11] For instance, it can serve as a scaffold for synthesizing potential kinase inhibitors, where the chloroacetamide moiety acts as a handle to introduce different functional groups or to form a covalent bond with a cysteine residue in a kinase's active site.[11]
Caption: Role as a building block in nucleophilic substitution reactions.
Safety, Handling, and Toxicology
As with any chlorinated organic compound, proper safety protocols must be strictly followed when handling this compound. The aggregated GHS/CLP data indicates it is an irritant.[4]
-
GHS Hazard Classification:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or NIOSH standards.[5][13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[5] If skin contact occurs, wash off immediately with plenty of soap and water.[5]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved particulate respirator.[13]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible substances like strong bases or reducing agents.[1][3][5][13] Recommended storage is at 2-8°C.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not let the product enter drains.
Conclusion
This compound is a well-characterized chemical compound with a defined set of physicochemical properties and a straightforward synthesis route. Its primary value lies in the electrophilic nature of its α-chloroacetamide functional group, which makes it an adaptable and important intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. Strict adherence to safety and handling protocols is mandatory due to its irritant properties. This guide provides the foundational knowledge necessary for its effective and safe use in a research and development setting.
References
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This compound | C8H6Cl3NO | CID 234744. PubChem. [Link]
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This compound. MOLBASE. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR). [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]
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CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide
Introduction
2-chloro-N-(3,4-dichlorophenyl)acetamide is a substituted acetamide that serves as a valuable building block in the synthesis of a range of more complex molecules. Its utility is primarily derived from the reactive chloroacetyl group, which readily undergoes nucleophilic substitution, and the dichlorinated phenyl ring that provides a scaffold for further functionalization. This guide will focus on the most direct and industrially relevant synthesis pathway: the N-acylation of 3,4-dichloroaniline with chloroacetyl chloride.
Mechanistic Insights: The Nucleophilic Acyl Substitution
The core of this synthesis is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. This process results in the formation of the stable amide bond.
A critical aspect of this reaction is the concurrent formation of hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and thereby quenching the reaction. To prevent this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed. Common bases for this purpose include tertiary amines like triethylamine or an excess of the starting amine itself. In the presented protocol, the reaction is performed in acetone, which can also help to solvate the intermediates.
Synthesis Pathway Visualization
Caption: Synthesis pathway of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichloroaniline | 162.02 | 81 g | 0.5 |
| Chloroacetyl Chloride | 112.94 | 85 g | 0.75 |
| Acetone | 58.08 | 500 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Equipment
-
1L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure
-
Reaction Setup: In a 1L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 81 g (0.5 mol) of 3,4-dichloroaniline in 500 mL of acetone.
-
Addition of Chloroacetyl Chloride: With continuous stirring, add 85 g (0.75 mol) of chloroacetyl chloride dropwise from the dropping funnel over a period of approximately 17 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any residual acetone and inorganic impurities.
-
-
Purification:
-
Recrystallize the crude product from ethanol.[1] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven to a constant weight.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), the amide C=O stretch (around 1660-1680 cm⁻¹), and C-Cl stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a singlet for the CH₂ protons adjacent to the chlorine and carbonyl group, and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.
-
¹³C NMR will show characteristic peaks for the carbonyl carbon, the CH₂ carbon, and the carbons of the aromatic ring.
-
Safety and Handling
This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,4-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can cause serious eye damage and may cause an allergic skin reaction.[2] It is also very toxic to aquatic life with long-lasting effects.[2] Avoid all personal contact, including inhalation, and wear appropriate protective clothing.[3]
-
Chloroacetyl Chloride: This is a highly corrosive, toxic, and lachrymatory substance.[4] It reacts violently with water to produce hydrochloric acid. Handle with extreme care in a fume hood.
-
Acetone: Acetone is a flammable liquid. Keep away from heat, sparks, and open flames.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound via the N-acylation of 3,4-dichloroaniline with chloroacetyl chloride is a robust and efficient method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable chemical intermediate for their downstream applications. The self-validating nature of the protocol, through rigorous purification and characterization, ensures the integrity of the final product for use in research and development.
References
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Reddit. (2025, October 27). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]
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Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1015–1018. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Singh, P., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 46B(5), 860-863. [Link]
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Missioui, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 6(6), x210625. [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o419. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2,4'-Dichloroacetanilide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Retrieved from [Link]
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Mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)acetamide.
An In-Depth Technical Guide to the Mechanism of Action of Acetanilide Herbicides: A Focus on Propanil
This guide provides a comprehensive technical overview of the mechanism of action of the acetanilide herbicide N-(3,4-dichlorophenyl)propanamide, commonly known as propanil. While the initial query focused on 2-chloro-N-(3,4-dichlorophenyl)acetamide, a structurally related compound, the vast body of scientific literature centers on propanil, a widely used herbicide. This document will, therefore, concentrate on the well-documented activities of propanil, which serves as a representative model for understanding the herbicidal action of this chemical class. This compound is recognized primarily as a synthetic intermediate in the production of more complex molecules for various biological screenings.[1]
Propanil is a contact herbicide extensively used in agriculture, particularly in rice and wheat cultivation, for the post-emergence control of a wide range of broadleaf and grassy weeds.[2][3][4][5] Introduced in 1960, it remains a significant tool for weed management in numerous countries.[2] Its efficacy lies in its ability to selectively eliminate weeds without causing significant harm to the primary crop, a phenomenon rooted in differential metabolic pathways.[2][6]
Chemical and Physical Properties of Propanil
| Property | Value |
| IUPAC Name | N-(3,4-Dichlorophenyl)propanamide |
| Molecular Formula | C₉H₉Cl₂NO |
| Molar Mass | 218.08 g/mol |
| Appearance | White to brown crystalline solid |
| Melting Point | 91-93 °C |
| Water Solubility | 225 ppm |
| Synonyms | DCPA, Stam, Arrosol, Surcopur |
Primary Mechanism of Action: Inhibition of Photosynthesis
The core herbicidal activity of propanil stems from its potent inhibition of photosynthesis in susceptible plants.[2][3][7][8] Specifically, propanil targets and disrupts the photosynthetic electron transport chain within chloroplasts.
The Target: Photosystem II (PSII)
Photosynthesis is broadly divided into two stages. Stage I involves the light-dependent reactions where light energy is captured and converted into chemical energy in the form of ATP and NADPH. Stage II utilizes this energy to fix atmospheric CO₂ into carbohydrates. Propanil acts on Stage I by binding to the D1 protein of the photosystem II (PSII) complex.[6] This binding event blocks the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.
The inhibition of electron transport at PSII has two immediate and critical consequences for the plant:
-
Cessation of ATP and NADPH Production: The blockage halts the linear electron flow, thereby preventing the generation of the ATP and NADPH required for carbon fixation in the Calvin cycle.
-
Generation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain is transferred to molecular oxygen, leading to the formation of highly destructive reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.
The following diagram illustrates the inhibitory effect of propanil on the photosynthetic electron transport chain.
Caption: Propanil inhibits electron transport at the QB binding site in Photosystem II.
Basis of Selectivity: Metabolic Detoxification in Rice
The remarkable selectivity of propanil, allowing it to kill weeds in rice paddies without harming the rice crop, is a classic example of metabolic detoxification.[2][8] Rice plants possess a high level of the enzyme aryl acylamidase (AAA), which rapidly hydrolyzes propanil into non-phytotoxic metabolites.[2][6]
The primary detoxification reaction is the hydrolysis of the amide bond in propanil to yield 3,4-dichloroaniline (DCA) and propionic acid.[2][6][8][9]
Susceptible weeds lack a sufficient concentration of the aryl acylamidase enzyme to carry out this detoxification process effectively.[2] Consequently, propanil remains in its active form within the weed, leading to the inhibition of photosynthesis and subsequent death.
The metabolic pathway for propanil detoxification in rice is depicted below.
Caption: Detoxification of propanil in rice via hydrolysis by aryl acylamidase.
Environmental Fate and Toxicology
Propanil itself has a relatively short half-life in soil, typically less than 5 days.[9] It is primarily degraded by microbial action and photodegradation.[9] The primary metabolite, 3,4-dichloroaniline (DCA), is more persistent and can bind to soil particles.[9] Under certain conditions, DCA can be further transformed into more complex and potentially more toxic compounds like 3,3',4,4'-tetrachloroazobenzene (TCAB).[9]
In mammals, propanil is also metabolized by hydrolysis to DCA and propionic acid.[10] Exposure to high concentrations of propanil can lead to toxic effects, including methemoglobinemia, and potential nephrotoxicity has been investigated.[10]
Experimental Protocols for Mechanistic Studies
To elucidate the mechanism of action of propanil, a series of in vitro and in vivo experiments can be conducted. The following protocols provide a framework for such investigations.
Protocol 1: In Vitro Photosynthesis Inhibition Assay
This assay directly measures the effect of propanil on the photosynthetic electron transport chain using isolated chloroplasts.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of propanil on Photosystem II activity.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)
-
Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Propanil stock solution (in ethanol or DMSO)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation:
-
Homogenize spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a minimal volume of assay buffer.
-
Determine chlorophyll concentration using a standard method (e.g., Arnon's method).
-
-
Photosystem II Activity Assay (DCPIP Reduction):
-
Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP, and varying concentrations of propanil (and a vehicle control).
-
Equilibrate the cuvettes in the dark.
-
Add isolated chloroplasts to each cuvette to a final chlorophyll concentration of ~15 µg/mL.
-
Measure the initial absorbance at 600 nm.
-
Illuminate the cuvettes with a strong light source.
-
Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced by electrons from PSII.
-
Calculate the rate of DCPIP reduction for each propanil concentration.
-
Plot the inhibition of DCPIP reduction rate against the logarithm of the propanil concentration to determine the IC₅₀ value.
-
Protocol 2: Aryl Acylamidase (AAA) Activity Assay
This assay quantifies the rate of propanil detoxification by AAA from plant extracts.
Objective: To compare the AAA activity in a tolerant species (rice) versus a susceptible species (e.g., barnyardgrass).
Materials:
-
Rice and barnyardgrass seedlings
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Propanil solution
-
3,4-dichloroaniline (DCA) standard
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the total protein concentration of the extract (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Set up reaction mixtures containing the enzyme extract and a known concentration of propanil in the reaction buffer.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an equal volume of methanol or acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
-
Quantification of DCA:
-
Analyze the supernatant by HPLC to separate and quantify the amount of DCA produced.
-
Use a standard curve generated with known concentrations of DCA to calculate the amount of product formed.
-
Express enzyme activity as nmol of DCA produced per minute per mg of protein.
-
The experimental workflow for comparing AAA activity is visualized below.
Caption: Workflow for comparing aryl acylamidase (AAA) activity between species.
Conclusion
The mechanism of action of propanil is a well-established paradigm in herbicide science, centered on the inhibition of photosynthetic electron transport at Photosystem II. Its utility as a selective herbicide is entirely dependent on the differential metabolic capacity between the crop and the target weeds, specifically the presence of the detoxifying enzyme aryl acylamidase in rice. Understanding this dual mechanism of action and selectivity is crucial for the effective and sustainable use of propanil in agriculture and provides a foundational model for the study of other acetanilide herbicides and the development of new weed management strategies.
References
-
Pesticide Fact Sheet: Propanil. United States Environmental Protection Agency. [Link][7]
-
Propanil - Active Ingredient Page. Chemical Warehouse. [Link][3]
-
Propanil 80% (Crop Protection - Herbicides). Behn Meyer. [Link][8]
-
Chemical structure of propanil and its primary detoxification is due to... ResearchGate. [Link][6]
-
Propanil | C9H9Cl2NO | CID 4933. PubChem, National Institutes of Health. [Link][4]
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Propanil (Ref: FW 734). AERU, University of Hertfordshire. [Link][5]
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This compound | C8H6Cl3NO | CID 234744. PubChem, National Institutes of Health. [Link]
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Propanil in Drinking-water. World Health Organization (WHO). [Link][9]
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In Vitro Nephrotoxicity Induced by Propanil. PMC, National Institutes of Health. [Link][10]
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Unveiling the Solubility Profile of 2-chloro-N-(3,4-dichlorophenyl)acetamide: A Technical Guide for Researchers
Introduction: Navigating the Data Gap for a Key Chemical Intermediate
2-chloro-N-(3,4-dichlorophenyl)acetamide, a trichlorinated acetanilide derivative, serves as a valuable intermediate in various research and development applications.[1] Despite its utility, a significant gap exists in the publicly available scientific literature regarding its solubility in common organic solvents. This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. It provides a comprehensive analysis based on the compound's physicochemical properties, a predicted solubility profile, and a detailed, field-proven experimental protocol for determining its solubility with high fidelity. This document eschews a rigid template, instead adopting a structure that logically addresses the practical challenges faced by scientists working with this compound.
Physicochemical Characteristics: The Foundation of Solubility Behavior
Understanding the inherent properties of this compound is paramount to predicting and experimentally verifying its solubility. These parameters, summarized in Table 1, provide the causal basis for its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₃NO | PubChem[2] |
| Molecular Weight | 238.5 g/mol | PubChem[2] |
| Melting Point | 104.5-106 °C | ChemicalBook[3] |
| XLogP3 | 3.3 | PubChem[2] |
| CAS Number | 20149-84-2 | PubChem[2] |
The most telling of these properties is the XLogP3 value of 3.3.[2] This positive and relatively high value indicates a significant lipophilic (oil-loving) character, suggesting a preference for non-polar environments over polar, aqueous ones. This is the cornerstone of the "like dissolves like" principle of solubility.[4]
Predicted Solubility Profile: An Expert Assessment
In the absence of direct experimental data, a robust prediction of solubility can be formulated based on the compound's structure and physicochemical properties. This compound possesses a rigid aromatic structure with three chloro-substituents, contributing to its lipophilicity and a polar amide group capable of acting as a hydrogen bond donor and acceptor. The high XLogP3 value, however, suggests that the non-polar characteristics will dominate its solubility behavior.
High Expected Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of chlorine atoms in both the solvent and the solute should lead to favorable dipole-dipole interactions, making high solubility likely.
-
Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are powerful, versatile solvents capable of dissolving a wide range of polar and nonpolar compounds.[5] They can interact with the polar amide group of the solute, making them excellent candidates for achieving high concentrations.
Moderate Expected Solubility:
-
Ketones (e.g., Acetone): Acetone's moderate polarity should allow for reasonably good solvation of the compound.
-
Esters (e.g., Ethyl Acetate): Similar to ketones, ethyl acetate is a moderately polar solvent that should be effective in dissolving this compound.
-
Aromatic Hydrocarbons (e.g., Toluene): The dichlorophenyl ring of the solute should interact favorably with the aromatic ring of toluene via van der Waals forces, leading to moderate solubility.
Low to Moderate Expected Solubility:
-
Alcohols (e.g., Ethanol, Methanol): While these are polar protic solvents, the alkyl chains provide some non-polar character. For a related compound, 2-chloro-N-(2,3-dichlorophenyl)acetamide, single crystals were obtained from an ethanolic solution, which implies at least sufficient solubility for recrystallization.[6] Therefore, low to moderate solubility is anticipated.
Very Low to Insoluble:
-
Non-polar Aliphatic Hydrocarbons (e.g., Hexanes): The polarity of the amide group is likely too high to be effectively solvated by purely non-polar aliphatic solvents.
-
Water: The high lipophilicity (XLogP3 = 3.3) strongly predicts that the compound will be practically insoluble in water.[2]
The logical relationship between a compound's properties and its solubility is visualized in the diagram below.
Caption: Relationship between compound properties and predicted solubility.
Experimental Protocol for Solubility Determination: A Self-Validating System
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Methodology:
Part 1: Preparation of Saturated Solutions
-
Aliquot Solute: Accurately weigh an excess amount of this compound into a series of vials. "Excess" means adding enough solid so that undissolved material remains visible at equilibrium. A starting point would be ~20-50 mg for every 1 mL of solvent.
-
Add Solvent: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for at least 24 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium. Some systems may require 48-72 hours; consistency is key for comparability.
Part 2: Sample Collection and Preparation
-
Cease Agitation & Settle: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle.
-
Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Filter the remaining supernatant into a clean, labeled vial. This step is crucial to remove all particulate matter, ensuring only the dissolved compound is measured.
-
Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same solvent into volumetric flasks. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
Part 3: Quantification
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analysis: Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound, typically expressed in mg/mL or mol/L.
The workflow for this experimental protocol is visualized below.
Caption: Shake-Flask method for determining solubility.
Conclusion: Empowering Research Through Predictive and Practical Guidance
While direct, published solubility data for this compound remains elusive, a robust scientific approach allows for confident handling and application of this compound. By leveraging its physicochemical properties, particularly its high lipophilicity, researchers can make informed decisions on appropriate solvent systems. This guide provides a reasoned, expert prediction of its solubility profile across a range of common organic solvents. More importantly, it equips scientists with a detailed, reliable experimental protocol to determine these values in their own laboratories. Adherence to this methodology will ensure the generation of high-quality, reproducible data, thereby removing ambiguity and empowering further research and development.
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Unveiling the Bio-Activity of N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the biological activities of N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE, a compound belonging to the chloroacetamide chemical class. Synthesizing foundational principles with actionable experimental protocols, this document serves as a comprehensive resource for researchers in agrochemistry, microbiology, and oncology. We will delve into the well-established herbicidal properties characteristic of chloroacetamides and explore the potential for antimicrobial and cytotoxic activities, drawing upon evidence from structurally related molecules.
Section 1: Herbicidal Activity - Inhibition of Very-Long-Chain Fatty Acid Synthesis
The primary and most well-documented biological activity of chloroacetamide herbicides is their ability to control the growth of susceptible plant species, particularly annual grasses and some broadleaf weeds.[1] This is achieved through a specific and potent mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3]
Mechanism of Action: Disrupting Plant Development at a Molecular Level
VLCFAs, fatty acids with chain lengths of 20 carbons or more, are crucial for various aspects of plant growth and development. They are precursors for cuticular waxes, which form a protective layer on the plant surface to prevent water loss and protect against environmental stresses. VLCFAs are also essential components of membranes and are involved in cell division and expansion.[4][5]
Chloroacetamide herbicides, including likely N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE, exert their phytotoxic effects by inhibiting the VLCFA elongase enzyme complex.[6][7] This enzyme system is responsible for the stepwise addition of two-carbon units to a growing fatty acid chain.[3] By blocking this process, the herbicide prevents the formation of VLCFAs, leading to a cascade of detrimental effects in susceptible plants, including:
-
Inhibited Shoot and Root Growth: The lack of essential lipids for membrane formation and cell expansion severely stunts the growth of emerging seedlings.[1]
-
Failed Germination: While seed germination itself may not be directly inhibited, the subsequent growth of the seedling is arrested, preventing its emergence from the soil.[2]
-
Characteristic Injury Symptoms: Susceptible plants that do emerge often exhibit malformed and stunted growth.
The proposed mechanism of action is the covalent binding of the chloroacetamide molecule to a critical cysteine residue in the active site of the VLCFA elongase, leading to irreversible inhibition.[6]
Section 3: Cytotoxic Activity - A Potential Avenue for Anticancer Research
Derivatives of dichlorophenyl and phenylacetamide have been investigated for their potential as anticancer agents. [8][9][10]These studies have shown that such compounds can induce cytotoxicity and apoptosis in various cancer cell lines. This raises the possibility that N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE could also exhibit antiproliferative effects.
Plausible Mechanisms of Action
The cytotoxic effects of related compounds are often attributed to their ability to induce apoptosis (programmed cell death) through various signaling pathways. Potential mechanisms include:
-
Induction of Oxidative Stress: The compound may lead to an increase in reactive oxygen species (ROS) within cancer cells, causing cellular damage and triggering apoptosis. [11][12]* Mitochondrial Pathway Activation: It could disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The initiation of apoptosis often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution phase of cell death. [10]
Experimental Protocol: Assessing In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer, HeLa - cervical cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sterile 96-well cell culture plates.
-
N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined. [10]
Conclusion
N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE, as a member of the chloroacetamide family, is strongly predicted to exhibit herbicidal activity through the inhibition of very-long-chain fatty acid synthesis. The experimental protocols detailed in this guide provide a robust framework for validating this activity and determining its efficacy. Furthermore, based on the known biological activities of structurally related N-phenylacetamides and dichlorophenyl compounds, there are compelling reasons to investigate its potential as an antimicrobial and cytotoxic agent. The methodologies for MIC determination and in vitro cytotoxicity assessment outlined herein offer standardized approaches for exploring these secondary biological activities. This guide serves as a foundational tool for researchers aiming to comprehensively characterize the bio-activity of N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE and unlock its potential applications.
References
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- Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
- Li, Q., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(30), 9322–9333.
- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
- Zhang, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1797.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.
- Liu, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Environmental Toxicology and Pharmacology, 85, 103639.
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Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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- Zhang, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1797.
- Li, Q., et al. (2022). Synthesis and characterization of novel N-phenylacetamide bearing 1,2,4-triazole derivatives as potential antimicrobial agents. CoLab.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Kolesnik, D. L., et al. (2023). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Experimental Oncology, 45(2), 123-129.
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Wikipedia contributors. (2024, November 23). Minimum inhibitory concentration. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Al-Suwaidan, I. A., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1435-1444.
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ResearchGate. (n.d.). In-vitro anticancer activity. Retrieved from [Link]
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- Hartzler, B. (2020, May 7). Evaluate preemergence herbicide performance. Farm Progress.
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ResearchGate. (n.d.). Workflow of the high-throughput interaction assay. Retrieved from [Link]
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- Shaw, D. R., et al. (2020). Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea). Agronomy, 10(7), 1024.
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ResearchGate. (n.d.). Schematic diagram of experimental workflow for in vivo antibacterial assay. Retrieved from [Link]
- Bureau of Land Management. (2007).
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ResearchGate. (n.d.). Graphical representation of the cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (n.d.). Disruption of Very-Long-Chain-Fatty Acid Synthesis Has an Impact on the Dynamics of Cellulose Synthase in Arabidopsis thaliana. Retrieved from [Link]
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ResearchGate. (n.d.). Flowchart showing laboratory workflow followed along the rapid susceptibility system. Retrieved from [Link]
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ResearchGate. (n.d.). Process flow diagram for identification and antimicrobial susceptibility testing. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathways of VLCFA synthesis in plant tissues. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity graphs from typical MTT assay. Retrieved from [Link]
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Unlocking the Research Potential of 2-chloro-N-(3,4-dichlorophenyl)acetamide: A Technical Guide for Innovators
Foreword: Beyond the Obvious – A Molecule of Latent Possibilities
In the vast landscape of chemical compounds, there are those that are well-understood, their applications neatly defined and their mechanisms extensively chronicled. Then, there are molecules like 2-chloro-N-(3,4-dichlorophenyl)acetamide – compounds that reside at the intersection of established utility and unexplored potential. While its structural motifs hint at a legacy in agrochemicals, a deeper analysis reveals a scaffold ripe for investigation across multiple scientific disciplines, from novel therapeutic development to advanced materials science.
This technical guide is designed for the discerning researcher, the scientist who sees beyond the primary classification and seeks to unlock the latent possibilities within a chemical entity. We will move beyond a simple recitation of known facts, instead providing a Senior Application Scientist’s perspective on the causality behind experimental choices, the logic of protocol design, and the strategic thinking required to pioneer new applications for this intriguing molecule. Our exploration will be grounded in scientific integrity, with every claim and protocol substantiated by authoritative references, empowering you to not only replicate but also innovate upon the foundations laid herein.
Foundational Knowledge: Synthesis and Physicochemical Properties
A thorough understanding of a molecule begins with its synthesis and fundamental properties. The preparation of this compound is a straightforward yet crucial process that lays the groundwork for all subsequent research.
Synthesis Protocol: A Reliable and Scalable Approach
The most common and efficient synthesis of this compound involves the acylation of 3,4-dichloroaniline with chloroacetyl chloride. This nucleophilic acyl substitution reaction is robust and can be readily adapted for various scales.[1][2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3,4-dichloroaniline
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base (e.g., triethylamine)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-dichloroaniline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath with gentle stirring.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₃NO | PubChem |
| Molecular Weight | 238.50 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like acetone, ethanol, and dichloromethane. | General Chemical Principles |
Established Application: A Potent Herbicidal Agent
The chloroacetamide functional group is a well-established pharmacophore in the agrochemical industry, and this compound is structurally similar to several commercial herbicides.[3]
Mechanism of Action: A Tale of Two Pathways
The herbicidal mode of action for N-phenyl amides can be complex, with evidence pointing towards two primary mechanisms depending on the specific substituents.
-
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases: This is the classical mechanism for chloroacetamide herbicides.[3][4] These enzymes are crucial for the biosynthesis of lipids that are essential for plant cell membrane integrity and the formation of protective cuticular waxes. Inhibition of VLCFA elongases leads to a cascade of metabolic disruptions, ultimately resulting in stunted growth and death of the weed.
-
Inhibition of Photosynthesis: The N-(3,4-dichlorophenyl) moiety is a key structural feature of the well-known herbicide propanil (N-(3,4-dichlorophenyl)propanamide), which acts by inhibiting photosystem II (PSII) of the photosynthetic electron transport chain.[5] This blockage of electron flow halts the production of ATP and NADPH, the energy currency of the plant, leading to rapid weed death.
Research Opportunity: The specific primary mechanism of herbicidal action for this compound has not been definitively elucidated. A comparative study of its inhibitory effects on VLCFA elongases and photosystem II would be a valuable contribution to the field of herbicide science.
Workflow for Investigating Herbicidal Mechanism of Action
Caption: Workflow for elucidating the primary herbicidal mechanism.
Emerging Frontiers: Potential Therapeutic Applications
The true potential of this compound may lie beyond its agricultural applications. The presence of the chloroacetamide moiety, a known reactive group, and the dichlorophenyl ring system, a common feature in many bioactive molecules, suggests the possibility of therapeutic utility.
Antimicrobial Activity: A Scaffold for New Antibiotics
Chloroacetamide derivatives have been investigated for their antimicrobial properties. The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues in microbial enzymes or proteins, leading to their inactivation.[1][6]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microorganisms:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Method: Broth Microdilution Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth (MHB).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]
-
Data Presentation: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-chloro-N-(aryl)acetamides | E. coli | Varies (e.g., 7-30 mm inhibition zone) | |
| 2-chloro-N-(aryl)acetamides | S. aureus | Varies (e.g., 10-36 mm inhibition zone) |
Anti-inflammatory Potential: Targeting the Inflammatory Cascade
The N-(3,4-dichlorophenyl) structural motif is present in compounds that have demonstrated anti-inflammatory activity.[9][10][11] This suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory agents.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7)
-
Method: Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include unstimulated and vehicle-treated controls.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
A reduction in nitrite production in the presence of the compound indicates potential anti-inflammatory activity.
-
Signaling Pathway: LPS-induced Inflammatory Response
Caption: Simplified LPS-induced nitric oxide production pathway.
Cytotoxic Activity: A Potential Anticancer Agent?
Preliminary data on related compounds suggests that the chloroacetamide scaffold may possess cytotoxic activity against cancer cell lines.[12][13] While one source mentions low cytotoxicity for this compound in a general context, this requires rigorous investigation against a panel of cancer cell lines to determine its potential as an anticancer therapeutic.[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).[15]
-
Data Presentation: Cytotoxicity Data for a Related Compound
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 (Liver Cancer) | 0.62 |
Concluding Remarks and Future Directions
This compound stands as a molecule of significant, yet largely untapped, research potential. While its role as a herbicide is inferred from its chemical lineage, the opportunities for innovation in the therapeutic arena are particularly compelling. The preliminary evidence for antimicrobial, anti-inflammatory, and cytotoxic activities of structurally related compounds provides a strong rationale for a more in-depth investigation of this specific molecule.
As researchers and drug development professionals, it is incumbent upon us to explore these avenues. The protocols and data presented in this guide serve as a foundational platform from which to launch these investigations. The path forward is clear: a systematic evaluation of the biological activities of this compound, coupled with medicinal chemistry efforts to optimize its potency and selectivity, could unlock a new generation of therapeutic agents. The journey from a simple chemical entity to a life-changing innovation begins with the rigorous and creative application of scientific inquiry.
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Köksal-Akgün, Y., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(11), 593-598. [Link]
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Cordeiro, M. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of Biomaterials and Nanobiotechnology, 11(4), 285-300. [Link]
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Huang, Y., et al. (2003). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 37(18), 4145-4151. [Link]
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Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]
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Yusupov, M. Y., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-490. [Link]
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Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 296-300. [Link]
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Hmilin, V. V., et al. (2021). Synthesis, anti-exudative and anti-inflammatory properties of substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides. Pharmacia, 68(4), 843-853. [Link]
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Huppatz, J. L., & Phillips, J. N. (1985). Chemistry and Action of N-Phenylmaleamic Acids and Their Progenitors as Selective Herbicide Antidotes. Journal of Agricultural and Food Chemistry, 33(3), 489-494. [Link]
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An In-depth Technical Guide to 2-chloro-N-(3,4-dichlorophenyl)acetamide: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(3,4-dichlorophenyl)acetamide, a key chemical intermediate in the fields of medicinal chemistry and agrochemical research. The document delves into the compound's physicochemical properties, synthesis protocols, chemical reactivity, and known biological activities. It further explores its role as a versatile building block for the development of novel therapeutic agents, including kinase inhibitors. Methodologies for its analytical characterization and essential safety and handling information are also detailed. This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical significance.
Introduction and Physicochemical Profile
This compound is an organic compound characterized by a chloroacetamide group attached to a 3,4-dichlorophenyl ring.[1] Its molecular structure, featuring reactive chlorine atoms and a substituted aromatic ring, makes it a valuable precursor for a variety of organic syntheses.[1] The compound is primarily utilized as a synthetic intermediate for creating more complex molecules with potential biological activities, such as antimicrobial and anticancer properties.[1]
The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 20149-84-2 | PubChem[2] |
| Molecular Formula | C₈H₆Cl₃NO | PubChem[2] |
| Molecular Weight | 238.50 g/mol | PubChem[1][2] |
| Appearance | Solid | Benchchem[1] |
| Predicted Boiling Point | 393.3°C | Benchchem[1] |
| Calculated Density | 1.511 g/cm³ | Benchchem[1] |
| XLogP3 | 3.3 | PubChem[2] |
Data compiled from publicly available chemical databases.
Synthesis and Purification
The synthesis of N-aryl acetamides like the title compound is typically achieved through the acylation of an aromatic amine. This well-established reaction involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, most commonly an acyl chloride.
Synthetic Pathway: Acylation of 3,4-Dichloroaniline
The primary route for synthesizing this compound involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride.[3] The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is a standard and efficient method for forming the amide bond.[3]
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a generalized procedure based on common methods for N-acylation.[3][4]
Materials:
-
3,4-dichloroaniline
-
Chloroacetyl chloride
-
A suitable solvent (e.g., acetic acid, dichloromethane, or an aqueous medium)
-
A base (e.g., sodium acetate, if needed to neutralize HCl byproduct)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: Dissolve 1 molar equivalent of 3,4-dichloroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an acidic solvent like acetic acid, cool the mixture in an ice bath.[4]
-
Acylation: Slowly add 1.1 to 1.2 molar equivalents of chloroacetyl chloride dropwise to the stirred solution.[4] The reaction is exothermic and should be controlled by maintaining a low temperature.
-
Reaction Monitoring: Allow the mixture to stir. The reaction progress can be monitored using thin-layer chromatography (TLC).[3] For many chloroacetamide syntheses, the reaction is left to stir overnight.[3]
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. This will cause the crude product to precipitate out of the solution.[3]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining acid and water-soluble impurities.[3]
-
Purification: The crude product can be purified by recrystallization, typically from 95% ethanol, to yield the final, purified this compound.[3]
Chemical Reactivity and Potential Mechanism of Action
The utility of this compound in synthesis stems from its inherent chemical reactivity. The molecule possesses two key features: an electrophilic α-chloroacetamide group and a dichlorinated phenyl ring.
Electrophilic Nature of the Chloroacetamide Moiety
The α-chloroacetamide group is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This reactivity is central to its application in the synthesis of kinase inhibitors, where it can form a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the active site of the target enzyme.[5] This covalent modification can lead to potent and prolonged, often irreversible, inhibition.[5]
Figure 2: Conceptual diagram of covalent inhibition by an α-chloroacetamide moiety.
Influence of the 3,4-Dichlorophenyl Group
The dichlorophenyl ring primarily influences the compound's steric and electronic properties, such as its solubility and binding affinity for molecular targets.[1] In the context of drug design, this group can engage in hydrophobic or halogen-bonding interactions within a protein's binding pocket, contributing to the overall potency and selectivity of a derivative compound.[6]
Biological Activities and Applications
While this compound is principally a synthetic intermediate, related N-substituted chloroacetamide derivatives have demonstrated a range of biological activities.
-
Antimicrobial and Antifungal Properties: Studies on various 2-chloro-N-alkyl/aryl acetamide derivatives have shown them to possess significant antibacterial and antifungal activity.[3] This suggests that the chloroacetamide scaffold is a promising pharmacophore for the development of new antimicrobial agents.[3]
-
Intermediate in Drug and Agrochemical Synthesis: The compound serves as a crucial building block in medicinal and agrochemical research.[1] Its reactive nature allows for its incorporation into more complex molecular structures being screened for various biological activities. For example, it can be used in the synthesis of quinazolinone derivatives, which are evaluated for antimicrobial and anticancer potential.[1]
-
Precursor for Kinase Inhibitors: The electrophilic chloroacetamide group is a well-known warhead for designing covalent kinase inhibitors used in targeted cancer therapy.[5] By incorporating this moiety, medicinal chemists can create potent and selective inhibitors that irreversibly bind to their kinase targets.[5]
Analytical Characterization
The identity, purity, and concentration of this compound are typically determined using standard analytical techniques such as chromatography and mass spectrometry.
Chromatographic and Spectrometric Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the compound and related substances. A reversed-phase C18 column is commonly used, with separation achieved through a gradient elution of acetonitrile and a buffered aqueous solution.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the detection specificity of MS, allowing for both quantification and structural confirmation, especially at trace levels.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used for the characterization of chloroacetamide derivatives, providing structural information based on the mass-to-charge ratio of the compound and its fragments.[3]
Example Analytical Workflow: HPLC Purity Assessment
The following outlines a typical workflow for determining the purity of a synthesized batch of the title compound.
Figure 3: Workflow for HPLC-based purity analysis of this compound.
Safety, Handling, and Toxicology
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Classification | Source |
| Causes serious eye irritation | H319 | Warning | PubChem[2] |
This information is based on aggregated GHS data and may not be exhaustive.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[8][10]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][10]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Do not induce vomiting. Seek medical attention.[10]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. Its defined physicochemical properties, straightforward synthesis, and, most importantly, its inherent reactivity make it a valuable tool for chemists in both academic and industrial research. The electrophilic nature of its chloroacetamide moiety is particularly notable, providing a reactive handle for the construction of covalently-binding molecules and other complex chemical entities. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the ongoing development of novel pharmaceuticals and agrochemicals.
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This compound | C8H6Cl3NO | CID 234744. PubChem. [Link]
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2-chloro-N-(3-chlorophenyl)acetamide | C8H7Cl2NO | CID 137639. PubChem. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]
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2-Chloro-N-(3,5-dichlorophenyl)acetamide. PMC - NIH. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3,4-dichlorophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-(3,4-dichlorophenyl)acetamide, a compound of interest within the broader class of chloroacetamide herbicides. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research. It delves into the compound's fundamental identifiers, spectral data, and the established methodologies for determining its physical and chemical characteristics. Furthermore, it explores the well-documented mechanism of action for chloroacetamides, offering insights into the causality behind their biological activity. This guide is structured to provide not just data, but also the scientific context and experimental rationale necessary for informed research and development.
Introduction and Compound Identification
This compound, belonging to the chloroacetamide chemical class, has significance in the field of agricultural science due to the herbicidal activity associated with this structural motif. Understanding its fundamental physicochemical properties is paramount for predicting its environmental fate, biological activity, and for the development of analytical methods for its detection and quantification.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 20149-84-2 | [1] |
| Molecular Formula | C₈H₆Cl₃NO | [1] |
| Molecular Weight | 238.5 g/mol | [1] |
| Chemical Structure | [1] |
Physicochemical Properties: A Data-Driven Overview
The physicochemical properties of a compound govern its behavior in various systems, from its solubility in different solvents to its interaction with biological targets. While specific experimental data for this compound is not extensively published, we can infer certain characteristics based on its structure and data from analogous compounds. The following table summarizes available computed data and provides context based on related molecules.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | Value (this compound) | Reference Compound Data | Source |
| Melting Point | Data not available | 143-148 °C (for 2-Chloro-N-(2,6-dimethylphenyl)acetamide) | [2] |
| Boiling Point | Data not available | 376.5±32.0 °C (Predicted for 2-(3,4-DICHLOROPHENYL)ACETAMIDE) | [3] |
| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water. | General observation for similar acetamides. | [4] |
| XLogP3 | 3.3 | Computed by PubChem | [1] |
| Density | Data not available | 1.388±0.06 g/cm³ (Predicted for 2-(3,4-DICHLOROPHENYL)ACETAMIDE) | [3] |
The positive XLogP3 value suggests that the compound is lipophilic, which is consistent with its expected low solubility in water and better solubility in organic solvents. This property is a key determinant of its environmental partitioning and biological uptake.
Synthesis and Structural Elucidation
The synthesis of this compound typically follows a standard procedure for the formation of N-aryl acetamides.
General Synthesis Protocol
The most common and straightforward synthesis involves the acylation of 3,4-dichloroaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound.
A detailed, step-by-step protocol is outlined below, based on established methods for similar syntheses.[5]
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve 3,4-dichloroaniline (1 equivalent) in a suitable anhydrous inert solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Spectral Data for Structural Confirmation
The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, a singlet for the methylene protons adjacent to the chlorine atom, and a broad singlet for the amide proton. The splitting pattern and chemical shifts of the aromatic protons will be indicative of the 3,4-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule, including the carbonyl carbon of the amide group, the methylene carbon, and the six aromatic carbons.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (amide I band): A strong absorption band in the region of 1650-1680 cm⁻¹.
-
N-H bend (amide II band): An absorption around 1550 cm⁻¹.
-
C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹).
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 238.5 g/mol . Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, M+4, and M+6, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Mechanism of Action: Insights from the Chloroacetamide Class
While specific studies on this compound are limited, the mechanism of action for the broader class of chloroacetamide herbicides is well-established. This understanding provides a strong authoritative grounding for predicting its biological effects.
Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[6] VLCFAs are essential components of various cellular structures and metabolic pathways.
Signaling Pathway: Inhibition of VLCFA Synthesis
Caption: Proposed mechanism of action via inhibition of the VLCFA elongase complex.
This inhibition leads to a cascade of downstream effects, including:
-
Disruption of cell division and expansion.
-
Impaired formation of cell membranes.
-
Reduced synthesis of cuticular waxes and suberin, leading to increased water loss and susceptibility to environmental stresses.
The herbicidal activity is primarily observed during the early stages of seedling growth, particularly affecting emerging shoots and roots.[7]
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and reproducibility, standardized protocols must be followed for the determination of physicochemical properties.
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure compound.
Step-by-Step Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.
Determination of Solubility
Solubility is determined by measuring the amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Step-by-Step Protocol: Solubility Determination (Gravimetric Method)
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Solvent Evaporation: Take a known volume of the clear filtrate and evaporate the solvent completely.
-
Mass Measurement: Weigh the residue of the dissolved compound.
-
Calculation: Calculate the solubility in terms of g/100 mL or other appropriate units.
Spectroscopic Analysis Protocols
5.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
5.3.2. IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
5.3.3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Safety and Handling
Based on the GHS classification for this compound, the compound is known to cause serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By synthesizing available data, outlining robust experimental protocols, and providing insights into its likely mechanism of action, this document serves as a valuable resource for scientists and researchers. The methodologies and data presented herein are intended to support further investigation and application of this compound in relevant scientific fields, ensuring a foundation of technical accuracy and scientific integrity.
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2-chloro-N-(3,4-dichlorophenyl)acetamide safety and handling guidelines.
An In-depth Technical Guide to the Safe Handling of 2-chloro-N-(3,4-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated acetamide derivative that serves as a versatile chemical intermediate in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring chlorine substituents, contributes to its reactivity and potential biological activity.[1] As with many reactive intermediates, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount for personnel protection and environmental safety. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established safety data and laboratory best practices.
Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified with several key hazards that necessitate careful handling.
1.1 GHS Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for hazard communication. For this compound, the primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4] Prolonged or repeated exposure can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][6] Direct contact with the eyes can result in redness, pain, and potential damage.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[2][3][4] Symptoms can include irritation of the lungs and respiratory system.[5]
1.2 Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe storage and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₃NO | [6] |
| Molecular Weight | 238.5 g/mol | [6] |
| Appearance | Off-white powder/solid | [4] |
| Odor | Odorless | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential to minimize exposure risk.
2.1 Engineering Controls
The primary line of defense is to handle this compound in a controlled environment:
-
Ventilation: Use only in a well-ventilated area.[2][3][7] A chemical fume hood is the recommended engineering control to keep airborne concentrations low and prevent inhalation of dust or fumes.[2][8]
-
Safety Stations: Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2][9]
2.2 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][9]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[9] Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[8][9]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3][9] For larger quantities or in situations with a higher risk of spillage, fire/flame resistant and impervious clothing may be necessary.[3]
-
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate particulate filter.[3] A government-approved respirator is required under these conditions.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
3.1 Handling
-
Avoid all personal contact with the substance.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4]
-
Minimize dust generation and accumulation.[5]
-
When handling, do not eat, drink, or smoke.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
3.2 Storage
-
Store in a tightly-closed container when not in use.[2][3][4]
-
Keep the container in a cool, dry, and well-ventilated place.[2][4][7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1 First-Aid Measures
-
General Advice: Consult a physician and show them the safety data sheet.[9]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][9] Call a poison center or doctor if you feel unwell.[2][4]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][9] If skin irritation occurs, get medical advice/attention.[2][3][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][4][9] If eye irritation persists, get medical advice/attention.[2][9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.[7] Call a poison center or doctor immediately.[10]
4.2 Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[9] Ensure adequate ventilation and evacuate personnel to a safe area.[9][11] Avoid breathing vapors, mist, or gas.[9]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, other waterways, or soil.[2][5][9]
-
Methods for Cleaning Up: Use dry clean-up procedures and avoid generating dust. Vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container.[2][5]
Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][12] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[12]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product.[12]
Visual Workflow for Emergency Response
The following diagram outlines the logical flow of actions in an emergency involving this compound.
Caption: Workflow for first-aid response to exposure.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. (n.d.). 4'-Chloro Acetanilide MSDS. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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CDC. (n.d.). Toxic Substances List. Retrieved from [Link]
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Methodological & Application
Topic: A Versatile One-Pot Synthesis of Novel Quinazolinones Utilizing 2-Chloro-N-(3,4-dichlorophenyl)acetamide
An Application Note and Protocol for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
I. Introduction: The Enduring Relevance of the Quinazolinone Scaffold
The quinazolinone core, a bicyclic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] Derivatives of quinazolinone exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] This therapeutic versatility has driven the development of numerous FDA-approved drugs, such as the EGFR inhibitors Gefitinib and Erlotinib for cancer therapy, cementing the scaffold's importance in modern drug discovery.[2][4]
Classical synthetic routes, while foundational, often require harsh conditions or multi-step procedures that can limit yield and molecular diversity.[5][6] Consequently, there is a persistent need for innovative, efficient, and modular strategies to access novel quinazolinone analogues. This guide details a robust, one-pot protocol that leverages the reactivity of N-aryl-α-haloacetamides, specifically 2-chloro-N-(3,4-dichlorophenyl)acetamide, as a key building block. This approach facilitates the synthesis of 2,3-disubstituted quinazolinones bearing pharmacologically relevant moieties, offering a streamlined pathway for generating libraries of potential therapeutic agents.
II. Proposed Synthetic Pathway and Mechanistic Rationale
The described protocol achieves the synthesis in a single operational step by combining an anthranilamide derivative with this compound in a base-mediated cascade reaction. The reaction proceeds through two key mechanistic phases: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization and dehydration.
Causality Behind Component Selection:
-
Anthranilamide: Serves as the foundational core, providing the benzene ring and the C4-carbonyl group of the final quinazolinone structure.
-
This compound: This key reagent acts as a dielectrophile. It provides the C2-carbon and the N3-substituent for the new pyrimidinone ring, directly installing the 3,4-dichlorophenyl group, a common feature in bioactive molecules.
-
Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base is crucial. Cs₂CO₃ is particularly effective in promoting both the initial S_N2 reaction and the subsequent cyclization, often providing superior results compared to other bases like K₂CO₃ or Na₂CO₃ in similar heterocyclic syntheses.[7]
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a high boiling point is ideal. It readily dissolves the reactants and effectively promotes the S_N2 mechanism while providing the thermal energy required for the cyclization and dehydration steps.[7]
The proposed reaction mechanism is illustrated below:
Caption: Figure 1: Proposed Reaction Mechanism. A one-pot cascade involving S_N2 alkylation, cyclization, and dehydration.
III. Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the synthesis of 2-((3,4-dichlorophenylamino)methyl)-3H-quinazolin-4-one.
A. Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Aminobenzamide (Anthranilamide) | Round-bottom flask with reflux condenser |
| This compound | Magnetic stirrer with heating mantle |
| Cesium Carbonate (Cs₂CO₃), anhydrous | Thermometer / Temperature controller |
| Dimethyl Sulfoxide (DMSO), anhydrous | Thin-Layer Chromatography (TLC) plates |
| Ethyl Acetate (EtOAc) & Hexanes (for TLC & column) | Buchner funnel and vacuum flask |
| Deionized Water | Rotary evaporator |
| Silica Gel (for chromatography) | Standard laboratory glassware |
| Anhydrous Sodium Sulfate (Na₂SO₄) | NMR tubes, MS vials |
B. Reactant Data
| Compound | Molar Mass ( g/mol ) | Molar Ratio | Example Mass (for 10 mmol scale) |
| 2-Aminobenzamide | 136.15 | 1.0 equiv | 1.36 g |
| This compound | 238.48 | 1.1 equiv | 2.62 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 equiv | 8.15 g |
| DMSO (Solvent) | - | - | 40 mL |
C. Step-by-Step Synthesis Workflow
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Protocol for Nucleophilic Substitution on 2-chloro-N-(3,4-dichlorophenyl)acetamide: A Guide for Synthetic Strategy and Execution
An Application Note for Drug Development Professionals
Abstract
2-chloro-N-(3,4-dichlorophenyl)acetamide is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its reactivity is dominated by the electrophilic α-carbon, which is susceptible to attack by a wide array of nucleophiles. This application note provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate. We delve into the underlying SN2 reaction mechanism, offer detailed, field-tested protocols for reactions with common nucleophiles (amines, thiols, and alkoxides), and establish a framework for self-validation through rigorous in-process monitoring and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Safety First: Hazard Analysis and Risk Mitigation
Before commencing any experimental work, a thorough understanding of the associated hazards is imperative. This compound and related α-haloacetamides are irritants and potentially toxic.
-
Primary Hazards :
-
Required Personal Protective Equipment (PPE) :
-
Handling Procedures :
-
Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[3].
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention[1][5].
-
Ensure all glassware is dry and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) where specified, especially when using moisture-sensitive reagents.
-
Mechanistic Rationale: The SN2 Pathway
The displacement of the chloride on this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] The α-halo amide structure is particularly well-suited for this pathway for several key reasons:
-
Electrophilic Carbon : The α-carbon is bonded to a highly electronegative chlorine atom, inducing a significant partial positive charge (δ+) and making it an excellent electrophilic center.
-
Carbonyl Activation : The adjacent amide carbonyl group further enhances the electrophilicity of the α-carbon through inductive electron withdrawal. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Cl bond, making it more susceptible to attack by a nucleophile.[9]
-
Steric Accessibility : As a primary halide, the α-carbon is sterically unhindered, allowing for the requisite backside attack by the nucleophile.
-
Concerted Mechanism : The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group (chloride) departs simultaneously.[6][8] This process proceeds through a trigonal bipyramidal transition state. An SN1 mechanism is highly unfavorable due to the instability of the resulting primary carbocation.
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Application Notes & Protocols: Experimental Setup for 2-chloro-N-(3,4-dichlorophenyl)acetamide Reactions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and analysis of 2-chloro-N-(3,4-dichlorophenyl)acetamide (CAS No. 20149-84-2).[1] This versatile intermediate is a critical building block in the development of novel pharmaceuticals and agrochemicals, largely owing to its reactive α-chloroacetamide moiety which allows for a variety of subsequent chemical modifications.[2][3] We present a detailed, field-proven protocol for its synthesis via acylation, thorough guidelines for safe handling based on established safety data, and robust analytical methods for structural verification and purity assessment. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot effectively.
Introduction and Scientific Context
This compound is a trichloro-substituted acetanilide derivative.[4] Its molecular structure features a 3,4-dichlorinated phenyl ring connected via an amide linkage to a chloroacetyl group. This configuration makes it a valuable precursor in organic synthesis. The chloroacetyl group, in particular, serves as an electrophilic handle, readily undergoing nucleophilic substitution reactions. This reactivity is fundamental to its application in constructing more complex molecules with potential biological activities, including antimicrobial and antifungal properties.[2][5] In the context of drug development, the N-aryl acetamide scaffold is a well-established pharmacophore, and this compound provides a direct route to introduce further diversity and functionality.[3]
Key Synonyms:
Critical Safety and Handling Protocols
Adherence to stringent safety protocols is non-negotiable when handling this compound due to its significant health hazards. The compound is classified as toxic if swallowed, may provoke an allergic skin reaction, and is suspected of damaging fertility or the unborn child. It is also known to cause serious eye irritation.[4][6]
2.1. Personal Protective Equipment (PPE) Proper PPE is the first line of defense. All personnel must wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye Protection: Safety goggles or a face shield compliant with European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[6][7]
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[8]
2.2. Handling and Storage
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[6]
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[6] Keep it locked up or in an area accessible only to authorized personnel.
2.3. First Aid and Emergency Procedures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT induce vomiting.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Immediately remove contaminated clothing.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6][7]
-
Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6]
Core Protocol: Synthesis via Nucleophilic Acyl Substitution
The most direct and widely used method for synthesizing this compound is the N-acylation of 3,4-dichloroaniline with chloroacetyl chloride.[5][9]
3.1. Principle of the Reaction This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3,4-dichloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group. A mild base, such as sodium carbonate or pyridine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct. This neutralization is critical as it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
3.2. Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
3.3. Reagents and Equipment
| Reagent / Equipment | Specification |
| 3,4-Dichloroaniline | ≥98% purity |
| Chloroacetyl Chloride | ≥98% purity |
| Toluene | Anhydrous |
| Sodium Carbonate (Na₂CO₃) | Anhydrous powder |
| Ethanol | 95% or absolute, for recrystallization |
| Round-bottom flask | Appropriate size, with stir bar |
| Dropping funnel | For controlled addition of liquid reagent |
| Magnetic stirrer with hotplate | |
| Ice bath | For temperature control |
| TLC plates | Silica gel 60 F₂₅₄ |
| Buchner funnel & filter flask | For vacuum filtration |
3.4. Step-by-Step Synthesis Protocol This protocol is adapted from established procedures for synthesizing N-aryl acetamides.[5][10]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloroaniline (8.1 g, 0.05 mol) and toluene (100 mL). Stir until the aniline is fully dissolved.
-
Base Addition: Add anhydrous sodium carbonate (7.95 g, 0.075 mol) to the solution. The base will act as an acid scavenger.
-
Temperature Control: Place the flask in an ice-water bath and stir the mixture for 15 minutes, allowing the temperature to drop to approximately 10-15°C.
-
Acylation: Slowly add chloroacetyl chloride (4.4 mL, 0.055 mol) dropwise to the stirred suspension over a period of 30 minutes using a dropping funnel. Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the acylation reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), with a suitable eluent such as ethanol:toluene (1:4).[9] The disappearance of the 3,4-dichloroaniline spot indicates the reaction is complete.
-
Isolation: Upon completion, filter the reaction mixture to remove the solids (sodium carbonate and sodium chloride).
-
Precipitation: Pour the filtrate into a beaker and allow the toluene to evaporate in the fume hood. Alternatively, the solvent can be removed under reduced pressure. The crude product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold water to remove any remaining salts.
-
Recrystallization: Purify the crude product by recrystallizing from hot ethanol.[5][9] Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration and dry them under vacuum to yield this compound as a solid.
Analytical Characterization and Quality Control
To ensure the trustworthiness of the experimental results, the identity and purity of the synthesized this compound must be rigorously confirmed.
4.1. Analytical Workflow Diagram
Caption: Analytical workflow for product verification and purity assessment.
4.2. Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups.
-
N-H Stretch: A characteristic peak is expected around 3270-3300 cm⁻¹.[5]
-
C=O (Amide I) Stretch: A strong absorption should appear around 1670 cm⁻¹.[5]
-
N-H (Amide II) Bend: A peak is expected near 1540-1550 cm⁻¹.[5]
-
C-Cl Stretch: Absorptions in the range of 785-540 cm⁻¹ are indicative of the carbon-chlorine bonds.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation.
-
¹H NMR (DMSO-d₆): Expected signals include a singlet for the N-H proton (~10.5 ppm), aromatic protons in the 7.5-8.0 ppm region, and a singlet for the two CH₂ protons of the chloroacetyl group around 4.3 ppm.[11]
-
¹³C NMR (DMSO-d₆): Expected signals include the carbonyl carbon (~165 ppm), aromatic carbons (118-140 ppm), and the CH₂Cl carbon (~43 ppm).[11]
-
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.
4.3. Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.
-
Principle: A reversed-phase HPLC method using a C18 column can effectively separate the product from starting materials and byproducts.[12]
-
Typical Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
-
Analysis: Purity is determined by calculating the area percentage of the main product peak relative to all other peaks.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The analysis may require derivatization to improve the volatility of the amide.[12]
Applications in Subsequent Reactions
The synthetic utility of this compound stems from the reactivity of the C-Cl bond in the chloroacetyl moiety.
-
Nucleophilic Substitution: This is the most common follow-up reaction. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to build more complex molecular scaffolds.[2] This is a cornerstone strategy in constructing libraries of compounds for screening in drug discovery programs.
-
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved to yield 3,4-dichloroaniline and chloroacetic acid.[2] This reaction is generally less synthetically useful but is important to understand for stability studies.
-
Oxidation: The amide nitrogen can be oxidized to form N-oxide derivatives using oxidizing agents like m-CPBA.[2]
References
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PubChem. This compound. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
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MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
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Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
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National Center for Biotechnology Information. 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. [Link]
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ResearchGate. 2-(4-Chlorophenyl)acetamide. [Link]
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National Center for Biotechnology Information. 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. [Link]
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IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
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National Center for Biotechnology Information. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]
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Organic Syntheses. chloroacetamide. [Link]
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SpectraBase. 2-Chloro-N-(2,5-dichlorophenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. [Link]
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PubChem. N-[(2-chloro-3,4-dihydroxyphenyl)methyl]-2-(2,4-dichlorophenyl)acetamide. [Link]
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The Versatile Precursor: A Guide to 2-chloro-N-(3,4-dichlorophenyl)acetamide in Organic Synthesis
In the landscape of modern organic synthesis, the strategic use of versatile precursors is paramount to the efficient construction of complex molecular architectures. Among these, 2-chloro-N-(3,4-dichlorophenyl)acetamide emerges as a pivotal building block, particularly in the synthesis of novel heterocyclic compounds with significant biological and pharmaceutical relevance. This technical guide provides an in-depth exploration of the applications and detailed protocols for utilizing this precursor, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical expertise.
Introduction: The Strategic Importance of this compound
This compound is an N-substituted α-haloamide, a class of compounds renowned for their utility as reactive intermediates in organic synthesis. The inherent reactivity of the α-chloro group, coupled with the electronic and steric influences of the 3,4-dichlorophenyl moiety, makes this molecule a highly adaptable precursor for a variety of chemical transformations. Its primary value lies in its ability to readily undergo nucleophilic substitution reactions, paving the way for the construction of diverse molecular scaffolds.
The dichlorinated phenyl ring is a common feature in many bioactive molecules, often enhancing lipophilicity and metabolic stability. Consequently, derivatives of this compound are of considerable interest in medicinal chemistry for the development of new therapeutic agents.
Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through the straightforward acylation of 3,4-dichloroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[1][2]
Mechanism of Synthesis:
The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a proton and a chloride ion, yields the final amide product. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.
DOT Diagram: Synthesis of this compound
Caption: General synthesis of the precursor.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of N-aryl chloroacetamides.[1][2]
Materials:
-
3,4-Dichloroaniline
-
Chloroacetyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-dichloroaniline (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Base | Reaction Time (h) | Typical Yield (%) | Reference |
| 3,4-Dichloroaniline | 1.0 | DCM | Triethylamine | 2-4 | 85-95 | [1][2] |
| 3,4-Dichloroaniline | 1.0 | Benzene | Pyridine | 3-5 | 80-90 | [2] |
Applications in the Synthesis of Bioactive Heterocycles
The true utility of this compound is demonstrated in its role as a precursor to a variety of heterocyclic systems, many of which are scaffolds for biologically active compounds. The reactive α-chloro group is the key to its synthetic versatility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor in this classic route, it can be utilized in multi-step syntheses to introduce the N-(3,4-dichlorophenyl)acetamido moiety into the quinoxaline scaffold.
A more direct, albeit less common, approach involves the reaction of a suitably substituted o-phenylenediamine with this compound under conditions that promote cyclization.
DOT Diagram: General Quinoxaline Synthesis
Caption: General pathway to benzoxazinones.
Conceptual Protocol: Synthesis of a Benzoxazinone Derivative
-
N-Alkylation of Anthranilic Acid: Anthranilic acid is reacted with this compound in the presence of a base to yield N-(2-carboxyphenyl)-N'-(3,4-dichlorophenyl)glycinamide.
-
Cyclization: The resulting intermediate is then subjected to cyclization, typically by heating with a dehydrating agent such as acetic anhydride or a carbodiimide, to afford the desired benzoxazinone derivative.
Mechanistic Insights: The Rationale Behind the Reactivity
The synthetic utility of this compound is rooted in the principles of nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution: The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the chloride ion in a single, concerted step. The choice of solvent and base is critical in controlling the reaction rate and minimizing side reactions.
Intramolecular Cyclization: In cases where the nucleophile is part of the same molecule, intramolecular cyclization can occur. The feasibility of such reactions is governed by factors such as ring strain in the transition state and the length of the tether connecting the nucleophilic and electrophilic centers.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategically functionalized precursors in modern organic synthesis. Its straightforward preparation and high reactivity make it an invaluable tool for the construction of complex, biologically relevant molecules. While detailed protocols for its application in the synthesis of specific heterocyclic systems like quinoxalines and benzoxazinones are not yet widely published, the fundamental principles of its reactivity provide a clear roadmap for future exploration. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound is certain to increase, opening new avenues for innovation in drug discovery and development.
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-
ACG Publications. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]
-
MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
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Application Notes and Protocols for Antifungal Activity Screening of 2-Chloro-N-(3,4-dichlorophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and evaluation of the antifungal properties of 2-chloro-N-(3,4-dichlorophenyl)acetamide and its derivatives. Chloroacetamide compounds have emerged as a promising class of antimicrobial agents, and this guide offers detailed, field-proven protocols for their screening. We will delve into the rationale behind the experimental design, from the synthesis of the target compounds to the intricacies of antifungal susceptibility testing. The potential mechanisms of action, primarily centered on the disruption of the fungal cell membrane's ergosterol biosynthesis, are also explored. This guide is designed to equip researchers with the necessary tools and knowledge to effectively screen and characterize novel antifungal candidates within this chemical class.
Introduction: The Rationale for Investigating this compound Derivatives
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. N-phenylacetamide derivatives have demonstrated a spectrum of biological activities, including antifungal properties. The parent compound, 2-chloro-N-phenylacetamide, has shown inhibitory activity against various fungal species, including Aspergillus and Candida.[1][2][3][4] The addition of dichloro-substituents to the phenyl ring is a common medicinal chemistry strategy to potentially enhance potency and modulate physicochemical properties. This guide, therefore, focuses on the systematic evaluation of this compound derivatives as a logical next step in the exploration of this promising chemical scaffold.
The primary hypothesized mechanism of action for this class of compounds is the disruption of the fungal cell membrane's integrity through interaction with ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its biosynthesis pathway is a well-established target for many clinically successful antifungal drugs.[5] By interfering with ergosterol, these compounds can induce membrane stress, leading to altered permeability, inhibition of essential membrane-bound enzymes, and ultimately, fungal cell death.
Synthesis of this compound
A reliable and reproducible synthesis protocol is the foundation of any screening campaign. The following protocol outlines the synthesis of this compound from commercially available starting materials.
Causality Behind Experimental Choices
-
Solvent Selection (Acetone): Acetone is chosen for its ability to dissolve the starting material, 3,4-dichloroaniline, and for its appropriate boiling point for the reaction. It is also relatively easy to remove during the work-up.
-
Base (Triethylamine - TEA): While not explicitly mentioned in all general protocols, the use of a non-nucleophilic base like triethylamine is recommended to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive.
-
Reagent (Chloroacetyl chloride): This is a highly reactive acylating agent, ensuring an efficient reaction with the aniline.
-
Temperature Control: The dropwise addition of chloroacetyl chloride at a controlled temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
Step-by-Step Synthesis Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dichloroaniline (1 equivalent) in acetone.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Acylation: Cool the reaction mixture in an ice bath. Add chloroacetyl chloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Antifungal Activity Screening
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6] This section provides a detailed protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Causality Behind Experimental Choices
-
Medium (RPMI-1640): RPMI-1640 is a chemically defined medium that supports the growth of most clinically relevant fungi. Its use is standardized by CLSI to ensure inter-laboratory reproducibility of MIC results. It is buffered with MOPS to maintain a stable pH of 7.0, which is optimal for the growth of many fungal species.[7]
-
Inoculum Preparation: A standardized inoculum is critical for reproducible MIC values. The CLSI guidelines specify a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts. This concentration is low enough to prevent the "inoculum effect" (where a higher density of fungal cells can overcome the inhibitory effect of the drug) yet sufficient for visible growth within the incubation period.
-
Microtiter Plates: 96-well microtiter plates are used for high-throughput screening, allowing for the testing of multiple compounds and concentrations simultaneously.
Step-by-Step Broth Microdilution Protocol
-
Fungal Strain Selection:
-
Utilize standard ATCC quality control strains for yeasts such as Candida albicans ATCC 90028 and Candida parapsilosis ATCC 22019.
-
For molds, use strains like Aspergillus fumigatus ATCC 204305.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds) to ensure viability and purity.
-
Harvest the fungal cells by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline.
-
For molds, allow heavy particles to settle and use the upper suspension of conidia.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard spectrophotometrically (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum in RPMI-1640 without the compound) and a sterility control (RPMI-1640 only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
To determine if the compound is fungicidal or fungistatic, subculture a small aliquot from the wells showing no visible growth (at and above the MIC) onto a fresh agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
Caption: Overview of the synthesis and antifungal screening workflow.
Proposed Mechanism of Action: Disruption of Ergosterol Biosynthesis
Caption: Proposed mechanism of action via ergosterol biosynthesis disruption.
Data Presentation and Interpretation
The results of the antifungal screening should be presented in a clear and concise manner to facilitate comparison between different derivatives.
Example Data Table
The following table presents hypothetical MIC and MFC values for this compound and a related derivative against common fungal pathogens. These values are for illustrative purposes and should be replaced with experimental data. The MIC values for the parent compound, 2-chloro-N-phenylacetamide, have been reported in the range of 16-256 µg/mL against various fungi.[1][2][3][8]
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | Candida albicans ATCC 90028 | 64 | 128 | 2 | Fungicidal |
| Candida parapsilosis ATCC 22019 | 128 | 512 | 4 | Fungicidal | |
| Aspergillus fumigatus ATCC 204305 | 32 | 128 | 4 | Fungicidal | |
| Derivative A | Candida albicans ATCC 90028 | 32 | 128 | 4 | Fungicidal |
| Candida parapsilosis ATCC 22019 | 64 | 512 | 8 | Fungistatic | |
| Aspergillus fumigatus ATCC 204305 | 16 | 64 | 4 | Fungicidal | |
| Fluconazole (Control) | Candida albicans ATCC 90028 | 1 | >64 | >64 | Fungistatic |
| Candida parapsilosis ATCC 22019 | 2 | >64 | >32 | Fungistatic | |
| Aspergillus fumigatus ATCC 204305 | >64 | >64 | - | Resistant |
Interpretation of Results
-
MIC: A lower MIC value indicates greater potency of the compound.
-
MFC/MIC Ratio: This ratio provides insight into whether a compound has a fungicidal (cell-killing) or fungistatic (cell growth-inhibiting) effect.
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
An MFC/MIC ratio of > 4 suggests a fungistatic effect.
-
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and antifungal screening of this compound derivatives. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of reliable and reproducible data. Promising compounds identified through this screening process should be further investigated through more in-depth mechanistic studies, toxicity profiling, and in vivo efficacy models. The exploration of this chemical class holds the potential to yield novel antifungal agents that can contribute to the fight against drug-resistant fungal infections.
References
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JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
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-
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
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de Oliveira, C. B. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84. [Link]
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Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]
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de Oliveira, C. B. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]
-
de Oliveira, C. B. A., et al. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Taylor & Francis Online. [Link]
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Raut, R., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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Gholap, S. S., & Toti, R. M. (2013). A facile amidation of chloroacetyl chloride using DBU. International Journal of Research in Pharmacy and Chemistry. [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]
-
Rodrigues, M. L., & Nimrichter, L. (2020). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Fungi, 6(4), 221. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Hena, M. A., et al. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Genes, 11(7), 800. [Link]
-
Liu, J., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 3. [Link]
-
Kovács, R., et al. (2021). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 7(10), 833. [Link]
-
Zhang, Y., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 10(4), 284. [Link]
-
Belter, A., et al. (2023). Ergosterol distribution controls surface structure formation and fungal pathogenicity. mBio, 14(4). [Link]
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Recrystallization procedure for 2-chloro-N-(3,4-dichlorophenyl)acetamide.
An Application Note for the Purification of 2-chloro-N-(3,4-dichlorophenyl)acetamide via Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound (CAS No. 20149-84-2) using the fundamental technique of recrystallization. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple list of steps to explain the causality behind the procedure, ensuring both high purity and optimal yield. The protocol is grounded in the physicochemical properties of the target compound and established principles of crystallization science. It includes a detailed step-by-step methodology, a troubleshooting guide for common issues, and a complete safety overview for handling the specified chemical agents.
Introduction: The Imperative for Purity
This compound, a substituted chloroacetamide derivative, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of impurities, such as unreacted starting materials or by-products from its synthesis—typically from the reaction of 3,4-dichloroaniline with chloroacetyl chloride—can significantly impact the yield, selectivity, and biological activity of subsequent products.[2] Therefore, achieving high purity is not merely a procedural step but a critical prerequisite for reliable and reproducible research.
Recrystallization is a powerful and widely used purification technique for solid organic compounds.[3][4] Its efficacy is based on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[3] A properly executed recrystallization can effectively remove impurities, resulting in a product with high crystalline order and analytical-grade purity, which is essential for applications like structural analysis (X-ray crystallography), biological screening, and regulatory submission.[5]
The Science of Recrystallization: A Mechanistic Overview
The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvency at Reduced Temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting crystallization and maximizing recovery.
-
Favorable Impurity Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][6] As this solution cools, it becomes supersaturated, a thermodynamic state that drives the nucleation and subsequent growth of crystals. Slow, undisturbed cooling is paramount as it allows the crystal lattice to form in an orderly fashion, selectively incorporating molecules of the desired compound while excluding impurities.
Protocol: Recrystallization of this compound
This protocol has been optimized for the purification of this compound using ethanol, a solvent in which many N-substituted acetamides demonstrate suitable temperature-dependent solubility.[1][5][7]
Safety and Hazard Management
Prior to beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound and related chlorinated organic compounds are classified as hazardous.
-
Hazards: May cause skin, eye, and respiratory irritation.[8][9] Some related compounds are suspected of long-term health effects.
-
Required Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of solvent vapors and fine chemical dust.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute), reagent grade
-
Deionized Water
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Graduated cylinders
-
Heating source (hot plate with magnetic stirring)
-
Büchner funnel and filter flask
-
Aspirator or vacuum pump
-
Filter paper (for Büchner funnel and fluted for hot filtration, if needed)
-
Glass funnel (for hot filtration, if needed)
-
Spatula and glass stirring rod
-
Watch glass or drying dish
-
Ice bath
Physicochemical Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | [10][11] |
| CAS Number | 20149-84-2 | [10][11] |
| Molecular Formula | C₈H₆Cl₃NO | [10][11] |
| Molecular Weight | 238.50 g/mol | [10][11] |
| Recommended Solvent | Ethanol (95%) | [1][5][7] |
| Appearance (Crude) | Off-white to light brown solid | Inferred from related compounds[8][12] |
| Expected Outcome | Colorless to white crystalline solid | [7] |
Step-by-Step Experimental Procedure
Step 1: Dissolution of the Crude Solid
-
Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar. Place the flask on a hot plate.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Begin heating the mixture gently with continuous stirring.
-
Add hot ethanol in small portions until the solid just completely dissolves. Causality Check: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which ensures a high recovery yield upon cooling.[6] An excess of solvent will result in the product remaining dissolved even at low temperatures.
Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)
-
This step is only necessary if you observe insoluble particulate matter (e.g., dust, inorganic salts) in the hot, dissolved solution.
-
Place a fluted filter paper into a glass funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to pass through them. This prevents premature crystallization in the funnel.[6]
-
Carefully and quickly pour the hot solution through the preheated funnel into the clean flask.
Step 3: Crystallization via Slow Cooling
-
Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Collection of Crystals by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold ethanol to transfer any remaining crystals, and pour this rinsing into the funnel.
-
Wash the collected crystals on the filter paper with one or two small portions of ice-cold ethanol. Causality Check: The wash solvent must be ice-cold to effectively remove the impurity-laden mother liquor without re-dissolving a significant amount of the purified product.
Step 5: Drying the Purified Crystals
-
Leave the crystals in the Büchner funnel with the vacuum running for 5-10 minutes to pull air through and evaporate most of the solvent.
-
Carefully transfer the semi-dry crystalline cake to a pre-weighed watch glass. Break up the solid gently with a spatula to increase the surface area for drying.
-
Allow the crystals to air-dry completely in the fume hood. For faster drying, use a vacuum desiccator.
-
Once dry, weigh the final product and calculate the percent recovery. Determine the melting point to assess purity; a sharp melting range close to the literature value indicates high purity.
Visual Workflow of the Recrystallization Protocol
Caption: Workflow for the purification of this compound.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) | Reference |
| "Oiling Out" (Product separates as a liquid) | Solution is too concentrated; melting point of the solute is below the solvent's boiling point. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent mixture. | [6] |
| No Crystals Form Upon Cooling | Solution is too dilute; nucleation is not initiated. | 1. Scratch the inner wall of the flask with a glass rod at the solution's surface. 2. Add a "seed" crystal of the pure compound. 3. Evaporate some solvent by gentle heating and attempt to cool again. | [6] |
| Low Product Recovery | Too much solvent was used; transfer losses; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use less solvent in subsequent attempts. Ensure the solution is thoroughly cooled. Minimize washing volume. The mother liquor can be concentrated to obtain a second, less pure crop of crystals. | |
| Colored Product (When pure product should be colorless) | Colored impurities are present and were not removed. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. | [3] |
References
-
Acetamide,N-(3,4-dichlorophenyl)- . Chemsrc. [Link]
-
2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility . Solubility of Things. [Link]
-
Recrystallization Techniques . University of Colorado Boulder, Department of Chemistry. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research (IJPSR). [Link]
-
CHLOROACETAMIDE . Organic Syntheses. [Link]
-
Recrystallization . Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
2-Chloro-N-(2,3-dichlorophenyl)acetamide . National Center for Biotechnology Information (PMC). [Link]
-
Chloroacetamide . Wikipedia. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide . International Union of Crystallography (IUCr) Journals. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. 2-Chloro-N-(2,3-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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- 10. chemscene.com [chemscene.com]
- 11. This compound | C8H6Cl3NO | CID 234744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Mastering the Bench: A Detailed Guide to the Preparation of 2-chloro-N-(3,4-dichlorophenyl)acetamide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
2-chloro-N-(3,4-dichlorophenyl)acetamide is a chemical compound of interest in various research and development fields. Its utility in experimental settings is critically dependent on the accurate preparation of stock solutions of known concentrations. This guide will provide the necessary details to achieve this, grounded in the physicochemical properties of the compound and best laboratory practices.
A foundational aspect of preparing any stock solution is a thorough understanding of the compound's properties. Key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 20149-84-2 | [1][2] |
| Molecular Formula | C₈H₆Cl₃NO | [1][2] |
| Molecular Weight | 238.50 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 104.5-106 °C | [3] |
The Cornerstone of Accuracy: Solubility Assessment
The selection of an appropriate solvent is the most critical decision in the preparation of a stock solution. The non-polar nature of this compound dictates its poor solubility in aqueous solutions. Therefore, organic solvents are necessary to achieve a desirable concentration range for stock solutions.
Based on the chemical properties of similar aromatic amides, the following solvents are recommended. While experimentally determined quantitative solubility data for this compound is not widely published, the following provides guidance on suitable solvents.
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent for a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many applications. Its volatility should be considered during handling and storage.
It is a best practice to experimentally determine the solubility in your solvent of choice to prepare a saturated stock solution, from which lower concentrations can be accurately prepared.
Safety First: Hazard Identification and Handling
Prior to handling this compound, it is imperative to review the Safety Data Sheet (SDS) and understand the associated hazards.
GHS Hazard Statements:
-
H319: Causes serious eye irritation. [2]
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337+P317: If eye irritation persists: Get medical help.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Experimental Protocols: From Powder to Pipette
This section provides detailed, step-by-step protocols for the preparation of stock solutions. The following workflow is designed to ensure accuracy and minimize potential errors.
Caption: A logical workflow for the accurate preparation and storage of stock solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of 10 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 238.50 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
15 mL polypropylene or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 238.50 g/mol = 0.002385 g
-
Mass (mg) = 2.385 mg
-
-
Weigh the compound:
-
Accurately weigh approximately 2.39 mg of this compound and transfer it to the 15 mL vial. Record the exact weight.
-
-
Dissolve in solvent:
-
Add approximately 8 mL of anhydrous DMSO to the vial.
-
-
Ensure complete dissolution:
-
Cap the vial tightly and vortex thoroughly for at least one minute.
-
Visually inspect the solution against a light source to ensure that all solid has dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
-
Bring to final volume:
-
Carefully add DMSO to the vial until the final volume of 10 mL is reached.
-
Invert the vial several times to ensure the solution is homogeneous.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.
-
-
Label clearly:
-
Label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Ensuring Longevity: Stock Solution Stability and Storage
-
Storage Temperature: For long-term storage, -20°C is recommended. Some researchers may opt for -80°C for extended periods, although for many compounds, this does not offer a significant advantage over -20°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and the introduction of atmospheric moisture into the solvent. Preparing single-use aliquots is the most effective way to mitigate this.
-
Light Sensitivity: While there is no specific data indicating light sensitivity for this compound, it is good practice to store stock solutions in amber vials or in a light-protected container.
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prepare your stock solutions. The presence of water can promote hydrolysis of some compounds.
For critical applications, it is advisable to perform a stability study by analyzing the purity and concentration of a stock solution over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Conclusion: A Foundation for Reliable Research
The meticulous preparation of stock solutions is a fundamental, yet often overlooked, aspect of rigorous scientific research. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy, reliability, and safety of their work with this compound. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data, which is the bedrock of scientific advancement.
References
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
- Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o420.
-
MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Shilpa, & Gowda, B. T. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o419.
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in 2-chloro-N-(3,4-dichlorophenyl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower proactive troubleshooting and process optimization.
The synthesis of this compound, a valuable intermediate and active compound, is primarily achieved through the nucleophilic acyl substitution of 3,4-dichloroaniline with chloroacetyl chloride.[1][2] While straightforward in principle, the high reactivity of the acyl chloride and the nature of the aniline precursor can lead to several side products, impacting yield and purity. This guide provides a structured, question-and-answer-based approach to identifying and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What is the fundamental reaction pathway for this synthesis?
The core of the synthesis is an acylation reaction. The nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent it from protonating the starting aniline, thereby rendering it non-nucleophilic and halting the reaction.
Q2: My final product is a tan or brown solid, not the expected white crystals. What causes this discoloration?
The discoloration is typically due to impurities. The primary culprits are:
-
Oxidation of the starting 3,4-dichloroaniline: This raw material is sensitive to prolonged exposure to air and light, which can cause it to darken.[3] This color can carry through to the final product.
-
Formation of azo compounds: Trace impurities from the synthesis of 3,4-dichloroaniline, such as 3,3',4,4'-tetrachloroazobenzene (TCAB), can be present.[4][5] These are often highly colored compounds.
-
Side reactions during synthesis: Harsh reaction conditions (e.g., high temperatures) can lead to minor degradation pathways that produce colored byproducts.
Q3: My reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted 3,4-dichloroaniline. Why?
The most common cause is the protonation of the starting aniline by the HCl generated during the reaction. The resulting ammonium salt is no longer nucleophilic and cannot react with the chloroacetyl chloride. This issue arises if there is no base to scavenge the acid or if the base used is inefficient.
Q4: What are the most critical side products to be aware of?
Beyond unreacted starting materials, the key side products to monitor are:
-
N,N-bis(chloroacetyl)-3,4-dichloroaniline (Diacylated Product): Formed if an excess of chloroacetyl chloride is used or if reaction conditions are not well-controlled.
-
3,4-dichloroaniline hydrochloride: The salt formed when the starting material is quenched by HCl.
-
Chloroacetic acid: Results from the hydrolysis of chloroacetyl chloride by trace amounts of water.
-
Isomeric Products: If the starting 3,4-dichloroaniline is impure and contains other isomers (e.g., 2,3-dichloroaniline), you will form the corresponding isomeric amide products.[2]
Part 2: Troubleshooting Guide: From Symptom to Solution
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Issue 1: Low or No Yield of the Desired Product
Symptom: After the reaction and workup, the isolated mass of this compound is significantly lower than the theoretical yield.
Caption: Troubleshooting workflow for low product yield.
-
Cause A: Inactivation of Nucleophile (Aniline Protonation)
-
Explanation: The reaction generates one mole of HCl for every mole of product formed. This strong acid will preferentially react with the basic starting aniline, forming the unreactive hydrochloride salt.
-
Validation: The crude reaction mixture will be acidic (test with pH paper). Analysis will show a large amount of the starting aniline.
-
Solution: Incorporate a non-nucleophilic base into the reaction mixture to neutralize the HCl as it forms. Common choices include pyridine, triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][6][7] Typically, 1.1 to 1.2 equivalents of the base are sufficient.
-
-
Cause B: Hydrolysis of Electrophile (Chloroacetyl Chloride)
-
Explanation: Chloroacetyl chloride is highly susceptible to hydrolysis. Any moisture in the solvent, reagents, or glassware will rapidly convert it to the much less reactive chloroacetic acid, consuming your electrophile.
-
Validation: A significant amount of unreacted aniline may remain even with a base present. A faint smell of acetic acid might be noticeable upon quenching.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Multiple Spots on TLC / Impurity Peaks in LC-MS
Symptom: Analysis of the crude product shows the desired compound along with one or more significant impurities.
Caption: Primary synthesis pathway and key side reactions.
-
Cause A: Diacylation
-
Explanation: If a significant excess of chloroacetyl chloride is used, or if it is added too quickly, a second acylation can occur on the nitrogen of the newly formed amide product. This is more likely at higher temperatures.
-
Validation: The diacylated product will have a higher molecular weight (M+112.5 Da) and will lack the N-H proton signal in its ¹H NMR spectrum.
-
Solution: Use a carefully controlled stoichiometry, typically 1.0 to 1.1 equivalents of chloroacetyl chloride. Add the acyl chloride dropwise to a cooled solution (0-5 °C) of the aniline to manage the exothermic reaction.[8]
-
-
Cause B: Impurities in Starting 3,4-Dichloroaniline
-
Explanation: The quality of commercial 3,4-dichloroaniline can vary. It may contain regioisomers (e.g., 2,3- or 3,5-dichloroaniline) or trace amounts of 3,3',4,4'-tetrachloroazobenzene (TCAB).[2] These will react to form their corresponding amide or be carried through as impurities.
-
Validation: Analyze the starting 3,4-dichloroaniline via GC-MS or HPLC before beginning the reaction. Compare its melting point to the literature value (71-72 °C).[3]
-
Solution: If the starting material is impure, purify it by recrystallization or column chromatography before use.
-
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Product | C₈H₆Cl₃NO | 238.50 | ¹H NMR: N-H singlet; MS: Isotope pattern for 3 Cl atoms. |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Starting material; lower Rƒ on TLC. |
| Diacylated Product | C₁₀H₇Cl₄NO₂ | 315.00 | ¹H NMR: Absence of N-H proton. |
| 3,4-DCA•HCl Salt | C₆H₆Cl₃N | 198.48 | Highly polar; water-soluble; may not appear on TLC. |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Acidic; water-soluble. |
| TCAB | C₁₂H₆Cl₄N₂ | 319.99 | Highly colored (yellow/orange); often a baseline spot on TLC. |
Part 3: Recommended Experimental Protocols
To ensure reproducibility and high purity, follow these validated protocols.
Protocol 3.1: Synthesis of this compound
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a non-nucleophilic base such as DBU (1.1 eq) or pyridine (1.2 eq).[6][7]
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product spot should appear at a higher Rƒ than the starting aniline spot.
-
Workup: Once the reaction is complete, pour the mixture into cold water. The product will often precipitate as a solid.
-
Isolation: Filter the precipitated solid, wash thoroughly with water to remove any hydrochloride salts, and air-dry.[6]
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallization.[9][10]
-
Procedure: Dissolve the crude, dried solid in a minimum amount of hot 95% ethanol.
-
Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a short pad of celite.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Validation: Check the melting point of the dried crystals. Pure this compound should have a sharp melting point.
Protocol 3.3: Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for determining the purity of both the starting material (3,4-DCA) and the final product. A capillary column like a DB-17 is suitable.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reaction progress and identifying non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is standard.[13][14]
References
-
US EPA. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]
-
US EPA. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01 (Soil). Retrieved from [Link]
-
US EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved from [Link]
-
Albert-García, J. R., et al. (2006). Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. Talanta, 69(3), 608-14. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Propanil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4933, Propanil. Retrieved from [Link]
-
Wikipedia. (n.d.). Propanil. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Show how to bring about each step in this synthesis of the herbicide propranil. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Propanil (Ref: FW 734). Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]
-
World Health Organization. (2003). Propanil in Drinking-water. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E, 65(Pt 1), o1607. Retrieved from [Link]
-
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E, 64(Pt 2), o420. Retrieved from [Link]
-
ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234744, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Retrieved from [Link]
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- 3. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Propanil | SIELC Technologies [sielc.com]
Purification challenges of 2-chloro-N-(3,4-dichlorophenyl)acetamide.
Answering the call of complex chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the purification challenges of 2-chloro-N-(3,4-dichlorophenyl)acetamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common obstacles in your work.
This guide is structured to be a dynamic tool. We begin with Frequently Asked Questions (FAQs) for a high-level overview and then transition into a detailed Troubleshooting Guide for specific, hands-on problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a chemical intermediate.[1] Its molecular structure, featuring a reactive chloroacetamide group and a dichlorinated phenyl ring, makes it a valuable building block for synthesizing more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents.[1]
Purity is paramount because undetected impurities can lead to unwanted side reactions in subsequent synthetic steps, compromise the biological activity of the final product, and introduce potential toxicity. For drug development professionals, rigorous impurity profiling is a critical regulatory requirement to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
Q2: What are the primary impurities I should expect when synthesizing this compound?
The impurity profile is typically a direct reflection of the synthesis reaction, which involves the acylation of 3,4-dichloroaniline with chloroacetyl chloride.
-
Unreacted Starting Materials: The most common impurities are residual 3,4-dichloroaniline and unquenched chloroacetyl chloride.
-
Hydrolysis Products: Chloroacetyl chloride can hydrolyze to chloroacetic acid, especially during aqueous workup. The product itself can undergo hydrolysis under strongly acidic or basic conditions, reverting to 3,4-dichloroaniline and chloroacetic acid.[3]
-
Over-acylation Byproducts: While less common, it is possible for a di-acylated product to form if the reaction conditions are not carefully controlled.
-
Colored Impurities: Oxidation of the 3,4-dichloroaniline starting material can produce colored aromatic byproducts, resulting in a final product that is off-white, yellow, or brown.
Below is a diagram illustrating the synthesis and the formation of key impurities.
Caption: Synthesis of the target compound and origins of common impurities.
Q3: What are the primary methods for purifying the crude product?
The most effective and widely used purification methods for this compound are:
-
Aqueous Workup: Washing the crude reaction mixture with dilute acidic and/or basic solutions to remove corresponding basic or acidic impurities.
-
Recrystallization: The gold standard for purifying crystalline solids. This technique relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures. Ethanol is a commonly cited solvent for similar chloroacetamides.[4][5][6]
-
Activated Charcoal Treatment: Used during recrystallization to adsorb high molecular weight colored impurities.
-
Column Chromatography: A high-resolution technique, typically using silica gel, for separating compounds based on polarity. This is generally reserved for when high-purity material is required or when recrystallization is ineffective.[2]
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Problem 1: My final product has a low melting point and TLC analysis shows a spot corresponding to the 3,4-dichloroaniline starting material.
-
Possible Cause: Incomplete reaction or, more likely, inefficient removal of the unreacted aniline starting material. 3,4-dichloroaniline is a basic compound.
-
Recommended Action: Acidic Wash Protocol The causality behind this step is a simple acid-base extraction. The basic aniline is protonated by the acid to form a water-soluble ammonium salt, which is then partitioned into the aqueous phase, leaving the neutral amide product in the organic layer.
Step-by-Step Protocol:
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M hydrochloric acid (HCl) solution. Typically, use a volume of aqueous HCl equal to about one-third of the organic volume.
-
Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash (Step 3-5) one more time to ensure complete removal.
-
Self-Validation: Collect a small sample of the final aqueous wash and spot it on a TLC plate against a standard of 3,4-dichloroaniline to confirm its absence in the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to recover the product, which can then be further purified by recrystallization.
-
Problem 2: The product is an off-white, yellow, or brownish powder, even after initial purification.
-
Possible Cause: Presence of colored impurities, likely arising from the oxidation of the aniline starting material.
-
Recommended Action: Recrystallization with Activated Charcoal Activated charcoal has a high surface area and porous structure, which allows it to effectively adsorb large, conjugated molecules responsible for color, while leaving the smaller desired product in solution.
Step-by-Step Protocol:
-
Select an appropriate recrystallization solvent (see Table 1 below). Ethanol or acetonitrile are good starting points.[4][7]
-
In a flask, add the crude, colored product and the minimum amount of solvent required to dissolve it at the boiling point.
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slightly for a minute. Crucially, do not add charcoal to a boiling solution , as this can cause violent bumping.
-
Add a small amount of activated charcoal (typically 1-2% of the product weight) to the hot solution.
-
Gently swirl the flask and bring it back to a boil for 2-5 minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Solubility of Product (Hot) | Solubility of Product (Cold) | Key Impurities Removed | Cautions |
| Ethanol | 78 | High | Low | Polar impurities, some unreacted starting materials | Protic solvent; prolonged heating may lead to side reactions.[4] |
| Isopropanol | 82 | High | Low | Similar to ethanol | A good alternative to ethanol. |
| Acetonitrile | 82 | Moderate-High | Low | Less polar impurities | Aprotic solvent; reduces risk of solvolysis.[7] |
| Toluene | 111 | Moderate | Low | Non-polar impurities | Higher boiling point; ensure complete removal from final product. |
| Ethyl Acetate / Heptane | ~77 | High (in mixture) | Low | Broad range, tunable polarity | Use as a solvent/anti-solvent system for controlled crystallization. |
Problem 3: The yield after purification is very low, and I suspect product loss during the workup.
-
Possible Cause: Hydrolysis of the amide product during aggressive acid or base washes. The amide bond is susceptible to cleavage under harsh pH conditions.[3]
-
Recommended Action: Use of Milder Reagents and Workflow Optimization The key is to balance impurity removal with product stability. Using weaker acids and bases, minimizing contact time, and working at lower temperatures can preserve the desired compound.
Workflow Diagram: Optimized Purification Strategy
Problem 4: How can I confirm the purity of my final product?
-
Possible Cause: Not applicable; this is a question of analytical validation.
-
Recommended Action: Multi-technique Analysis No single technique is sufficient. A combination of methods provides a comprehensive assessment of purity.
-
Melting Point: A sharp melting point range close to the literature value (e.g., 104.5-106 °C) is a good indicator of purity. [8]A broad or depressed melting point suggests the presence of impurities.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess purity. A single spot is desired. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can separate and quantify the main compound and any impurities with high precision. [2] 3. Spectroscopy (NMR/FTIR):
-
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and can reveal impurities if their protons do not overlap with the product's signals.
-
FTIR: Fourier-Transform Infrared spectroscopy can confirm the presence of key functional groups (e.g., N-H stretch, C=O stretch of the amide).
-
-
Safety Precautions
Always handle this compound and its precursors with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]The compound is classified as a serious eye irritant. [8][10]All manipulations should be performed in a well-ventilated chemical fume hood. [9]Consult the Safety Data Sheet (SDS) before use. [9][11][12]
References
-
S D Fine-Chem Limited. (n.d.). Chemwatch MSDS 46231. Retrieved from [Link]
-
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Der Pharma Chemica, 3(4), 350-357. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6538. Retrieved from [Link]
-
Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3261. Retrieved from [Link]
-
JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234744, this compound. Retrieved from [Link]
-
International Union of Crystallography. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Hyland, C., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS ES&T Water, 1(1), 130–139. Retrieved from [Link]
-
Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3261. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o949. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. Retrieved from [Link]
- Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
-
Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o419. Retrieved from [Link]
-
Fun, H.-K., et al. (2009). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o190. Retrieved from [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
Sources
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- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijpsr.info [ijpsr.info]
- 6. journals.iucr.org [journals.iucr.org]
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- 8. N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE | 20149-84-2 [amp.chemicalbook.com]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimizing Derivatization of 2-chloro-N-(3,4-dichlorophenyl)acetamide
Welcome to the technical support center for the synthesis and optimization of 2-chloro-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you streamline your experiments, improve yields, and ensure the highest purity of your final product.
Reaction Overview: The Chloroacetylation of 3,4-Dichloroaniline
The synthesis of this compound is a classic example of N-acylation. The reaction involves the nucleophilic attack of the primary amine group of 3,4-dichloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This process forms a stable amide bond.[1][2] A critical aspect of this reaction is the concurrent formation of hydrochloric acid (HCl) as a byproduct. This acid must be neutralized by a base to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[1]
The overall reaction is as follows:
3,4-Dichloroaniline + Chloroacetyl Chloride --(Base, Solvent)--> this compound + HCl
Controlling the reaction conditions is paramount to prevent side reactions and degradation, which is the primary focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: Aprotic solvents are generally preferred to avoid side reactions with the highly reactive chloroacetyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene are effective choices.[3][4] The selection depends on the solubility of your starting materials and the desired reaction temperature. For instance, DCM is excellent for reactions starting at low temperatures (0-5 °C) due to its low boiling point, while toluene can be used if higher temperatures are required later in the reaction.[3][4] Some protocols also utilize a biphasic system (e.g., toluene and water) with a phase-transfer catalyst, which can be highly efficient.[5]
Q2: Why is a base necessary, and which one should I choose?
A2: A base is essential to neutralize the HCl generated during the reaction.[1] Without a base, the HCl will react with the starting 3,4-dichloroaniline to form its ammonium salt, which is not nucleophilic and will not react with the chloroacetyl chloride. A tertiary amine base like triethylamine (TEA) or pyridine is commonly used because it is strong enough to scavenge the acid but is non-nucleophilic, preventing it from competing with the aniline.[1][3] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, particularly in biphasic systems or with solvents like acetonitrile.[4][5]
Q3: My chloroacetyl chloride is slightly yellow. Can I still use it?
A3: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze over time to form chloroacetic acid and HCl, often causing a color change. Using aged or impure chloroacetyl chloride can significantly lower your yield and introduce impurities. For best results, it is highly recommended to use freshly opened or distilled chloroacetyl chloride. If you must use an older bottle, consider running a small-scale test reaction first.
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[3][6] You will need to develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your starting material (3,4-dichloroaniline) and your product. The reaction is considered complete when the spot corresponding to the 3,4-dichloroaniline has been completely consumed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactivated Aniline: The starting 3,4-dichloroaniline was protonated by HCl due to an insufficient amount of base.[1] 2. Moisture Contamination: Chloroacetyl chloride was hydrolyzed by water in the solvent or on the glassware.[6] 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants was used. | 1. Increase Base: Use at least 1.1 to 1.5 equivalents of a base like triethylamine to ensure complete HCl neutralization.[3] 2. Ensure Anhydrous Conditions: Use dry solvents and flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon).[6] 3. Verify Calculations: Double-check the molar calculations for all reagents. A slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is often beneficial. |
| Reaction Mixture Turns Dark Brown or Black (Tarry Substance Forms) | 1. Reaction Temperature Too High: The acylation reaction is highly exothermic, and adding the chloroacetyl chloride too quickly or without adequate cooling can cause polymerization and degradation.[3] | 1. Maintain Low Temperature: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the aniline and base over 30-60 minutes.[3] Use an ice-water or ice-salt bath to maintain this temperature during the addition. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products are preventing crystallization. 2. Incorrect Crystallization Solvent: The chosen solvent is not suitable for inducing crystallization of the product. | 1. Perform an Aqueous Workup: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base and any unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts.[3] 2. Optimize Recrystallization: Test different solvents. Ethanol or acetonitrile are often good starting points for recrystallization of this type of compound.[3][7] |
| An Impurity is Observed with a Higher Polarity than the Product on TLC | 1. Hydrolysis of Product: The chloroacetamide product can be susceptible to hydrolysis, especially under acidic or basic workup conditions if prolonged, forming the corresponding hydroxy-acetamide derivative.[6][8] | 1. Use Anhydrous Solvents: Ensure all solvents are dry.[6] 2. Neutralize Carefully: Perform the aqueous workup efficiently and avoid letting the reaction mixture sit for extended periods in strong acid or base. Ensure the final organic layer is washed with brine and thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). |
Methodologies and Protocols
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.
Detailed Experimental Protocol: Synthesis
This protocol provides a robust starting point for the synthesis of this compound.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,4-dichloroaniline (e.g., 8.1 g, 50 mmol, 1.0 eq).
-
Solvent and Base Addition: Add 100 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA) (e.g., 7.7 mL, 55 mmol, 1.1 eq). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acylating Agent Addition: While stirring vigorously, add chloroacetyl chloride (e.g., 4.2 mL, 52.5 mmol, 1.05 eq) dropwise via a syringe over 30 minutes. Ensure the internal temperature remains below 5 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the 3,4-dichloroaniline is fully consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and finally with 50 mL of brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by recrystallization from hot ethanol to obtain pure this compound as a white or off-white solid.
Protocol: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Dissolve small aliquots of your reaction mixture, the 3,4-dichloroaniline starting material, and a co-spot (both mixture and starting material in one spot) in a suitable solvent (e.g., ethyl acetate). Spot these onto the baseline of the TLC plate.
-
Elution: Place the plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete.
Product Characterization
After synthesis and purification, it is crucial to confirm the identity and purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[11]
By following this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved experimental outcomes.
References
- Amines. (n.d.). NCERT.
-
Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2025). IJCRT.org. Retrieved from [Link]
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. Retrieved from [Link]
-
chloroacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Retrieved from [Link]
-
2-(4-Chlorophenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. Retrieved from [Link]
-
N-acetylation of Aromatic Amines by One-pot Route. (2025). ResearchGate. Retrieved from [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity?. (2018). Quora. Retrieved from [Link]
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). SciELO. Retrieved from [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (n.d.). Google Patents.
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
Reaction of aryl amine with chloroacetyl chloride in the presence of... (n.d.). ResearchGate. Retrieved from [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). PMC - NIH. Retrieved from [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis Online. Retrieved from [Link]
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- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 11. ijpsr.info [ijpsr.info]
Technical Support Center: Purification of 2-chloro-N-(3,4-dichlorophenyl)acetamide
Welcome to the technical support center for the purification of 2-chloro-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing impurities from this critical synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction: The Criticality of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream biological inactivity or off-target effects. This guide provides a comprehensive framework for identifying and removing common process-related impurities.
Understanding the Impurity Profile
The synthesis of this compound typically involves the acylation of 3,4-dichloroaniline with chloroacetyl chloride.[2][3] Understanding the potential impurities is the first step toward effective purification.
Common Impurities:
-
Unreacted Starting Materials:
-
3,4-dichloroaniline
-
Chloroacetyl chloride (and its hydrolysis product, chloroacetic acid)
-
-
Byproducts of the Main Reaction:
-
Diacylated Product: N-(2-chloroacetyl)-2-chloro-N-(3,4-dichlorophenyl)acetamide. While less common, it can form under certain conditions.
-
-
Products of Hydrolysis:
Below is a diagram illustrating the synthetic route and the formation of key impurities.
Caption: Synthesis of this compound and common impurity pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil and won't solidify. What should I do?
A1: Oiling out during crystallization is a common problem and can be caused by several factors:
-
High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture and inhibit crystallization.
-
Inappropriate Solvent: The solvent may be too good a solvent for your compound, even at low temperatures.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an oil rather than forming crystals.
Troubleshooting Steps:
-
Re-dissolve and Scratch: Gently warm the mixture to re-dissolve the oil. Then, allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Solvent Adjustment: If the compound remains an oil, you may need to adjust your solvent system. If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then warm until it clarifies and cool slowly.[7][8]
Q2: After recrystallization, my product yield is very low. How can I improve it?
A2: Low yield is often a trade-off for high purity. However, you can optimize the process:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Mother Liquor Recovery: The filtrate (mother liquor) after the first crystallization will contain dissolved product. You can concentrate this solution and perform a second crystallization to recover more material. Be aware that the purity of this second crop will likely be lower than the first.
-
Check for Product Hydrolysis: If your reaction workup or purification involves harsh pH conditions, you may be losing the product to hydrolysis.[4][5] Ensure that any aqueous washes are performed with neutral or weakly acidic/basic solutions.
Q3: My TLC analysis shows that the main impurity has a very similar Rf to my product. How can I separate them?
A3: When impurities have similar polarity to the desired product, separation can be challenging.
-
Recrystallization Solvent Screening: A different recrystallization solvent system may offer better selectivity. Perform small-scale solubility tests with a range of solvents to find one where the solubility of your product and the impurity differ significantly with temperature.
-
Column Chromatography: This is the preferred method for separating compounds with similar polarities.[9][10] You will need to carefully optimize the mobile phase to achieve separation. A shallow gradient elution is often effective. For chloroacetanilides, a phenyl-hexyl or biphenyl column can offer different selectivity compared to a standard C18 column by introducing π-π interactions.[11]
Q4: How do I know which purification method is most appropriate?
A4: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
| Method | Best For | Advantages | Limitations |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | Scalable, relatively simple, can yield very pure material. | May not be effective for impurities with similar solubility; can have lower yields. |
| Column Chromatography | Separating complex mixtures or impurities with similar polarity to the product. | High resolution, versatile for a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, may not be ideal for very large scales.[10] |
| Liquid-Liquid Extraction | Removing acidic or basic impurities. | Quick and effective for removing specific types of impurities. | Not effective for neutral impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a robust method for purifying this compound when the primary impurities are unreacted starting materials. Ethanol has been reported as a suitable recrystallization solvent for similar N-aryl acetamides.[12][13]
Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. Ideally, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities are either very soluble or insoluble in the cold solvent.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol). If the compound dissolves immediately at room temperature, the solvent is too good.
-
If it does not dissolve, gently heat the test tube. If the compound dissolves when hot but not when cold, it is a good candidate solvent.
-
A common and effective solvent system for this compound is an ethanol/water mixture.[2]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use a minimal volume to ensure good recovery.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Decolorization (Optional):
-
If the solution is colored due to high molecular weight byproducts, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the product.
-
Protocol 2: Purification by Column Chromatography
This method is highly effective for removing impurities that are structurally similar to the product.[9]
Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). Less polar compounds travel through the column more quickly, while more polar compounds are retained on the polar stationary phase for longer.
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh) is a standard choice.
-
Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution).
-
Collect the eluent in a series of fractions.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
References
-
SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
- Zhu, L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16565-16574.
- Zhu, L., et al. (2003). Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Huang, Y., et al. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 41(22), 7792-7798.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
- International Journal of Pharma Sciences and Research. (2012).
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- LibreTexts Chemistry. (2020). 22.7: Amide Chemistry.
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Scholars Research Library. (2011).
- Gowda, B. T., et al. (2009). 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1096.
- Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o949.
- Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o420.
- Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide.
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsr.info [ijpsr.info]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Preventing degradation of 2-chloro-N-(3,4-dichlorophenyl)acetamide during synthesis.
Technical Support Center: Synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide
Welcome to the technical support guide for the synthesis of this compound (CAS No. 20149-84-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in the synthesis, ensuring high yield and purity by preventing product degradation.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question: My reaction yields are consistently low. What are the primary causes and how can I improve them?
Answer: Low yields in this acylation reaction typically stem from three main areas: incomplete reaction, product degradation, or mechanical loss during workup.
-
Incomplete Reaction: The nucleophilicity of 3,4-dichloroaniline is reduced by the two electron-withdrawing chlorine atoms on the aromatic ring. Ensure your reaction is running to completion.
-
Causality: The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of chloroacetyl chloride. If the conditions are not optimal, this reaction can stall.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material (3,4-dichloroaniline) is still present after the expected reaction time, consider extending the stirring period. Ensure your chloroacetyl chloride is of high purity and has not hydrolyzed to chloroacetic acid, which would not participate in the reaction.
-
-
Product Degradation (Hydrolysis): The most common degradation pathway is the hydrolysis of the amide bond back to 3,4-dichloroaniline and chloroacetic acid.[2][3]
-
Causality: Water is a key culprit. It can be introduced through wet solvents, reagents, or glassware. The presence of a strong base can significantly accelerate this hydrolysis.[2][4]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a base to scavenge the HCl byproduct, opt for a non-nucleophilic organic base like triethylamine (TEA) or a mild inorganic base like sodium carbonate, rather than a strong hydroxide base.[5][6]
-
-
Mechanical Loss: The product is a solid that needs to be filtered and washed.
Question: The final product is an off-white or brownish solid, not the expected white crystalline powder. What causes this discoloration?
Answer: Discoloration is almost always a sign of impurities. The most likely cause is the presence of oxidized species or side-products from impure starting materials.
-
Causality: Anilines, including 3,4-dichloroaniline, are susceptible to air oxidation, which can form highly colored impurities that carry through the synthesis. Additionally, using aged or improperly stored chloroacetyl chloride can introduce impurities.
-
Preventative Measures:
-
Check Starting Material Purity: Use freshly purchased or purified 3,4-dichloroaniline. If the aniline is dark, consider purifying it by distillation or recrystallization before use.
-
Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting aniline.
-
Purification: The most effective solution for an off-color product is purification. Recrystallization from a suitable solvent, such as ethanol, is highly effective at removing colored impurities to yield a pure, white solid.[1][5]
-
Question: My HPLC analysis shows the main product peak along with a significant earlier-eluting peak. What is this impurity?
Answer: An early-eluting peak in a reversed-phase HPLC analysis typically indicates a more polar compound than your target molecule. In this synthesis, the most probable identity of this impurity is the starting material, 3,4-dichloroaniline, resulting from either an incomplete reaction or product hydrolysis.
-
Diagnostic Steps:
-
Co-injection: Spike your sample with a small amount of pure 3,4-dichloroaniline and re-run the HPLC. If the impurity peak increases in size, you have confirmed its identity.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass-to-charge ratio of the impurity, which would match that of 3,4-dichloroaniline.[7]
-
-
Corrective Actions:
-
If due to incomplete reaction: Re-optimize reaction conditions (time, stoichiometry). Ensure a slight excess of chloroacetyl chloride is used.
-
If due to hydrolysis: Review your workup and storage conditions. Avoid exposure to excessive water, heat, or pH extremes. Ensure solvents used for purification are neutral.
-
Question: The product is oily and will not crystallize during the workup. How can I resolve this?
Answer: Oiling out instead of crystallizing is a common issue often caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvent.
-
Causality: Impurities, such as unreacted starting materials or side-products, can act as "crystal poisons." Similarly, if the product is not fully precipitated or if a solvent from the reaction mixture is trapped, it can present as an oil.
-
Troubleshooting Protocol:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can provide a nucleation site for crystallization to begin.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil to induce crystallization.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes). Stir or sonicate the mixture. This can wash away impurities and often forces the product to solidify.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, which should promote slower, more controlled crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis of this compound? The synthesis is a classic example of nucleophilic acyl substitution. The nitrogen atom of the 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by a base or another amine molecule) forms the stable amide bond.
Q2: Why is strict temperature control (e.g., 0-5 °C) so critical during the addition of chloroacetyl chloride? The acylation of amines with acid chlorides is a highly exothermic reaction.[8] Without proper cooling, the reaction temperature can rise uncontrollably, leading to several undesirable outcomes:
-
Increased Side Reactions: Higher temperatures can provide the activation energy for alternative reaction pathways.
-
Product Degradation: The target molecule may not be stable at elevated temperatures, especially in the presence of the generated HCl.
-
Reduced Selectivity: It can lead to the formation of more complex impurities. Maintaining a low temperature ensures the reaction proceeds smoothly and selectively towards the desired product.[6]
Q3: What is the role of the base (e.g., triethylamine, sodium carbonate) in this reaction? The reaction between 3,4-dichloroaniline and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the base is to neutralize this acid.[5][6] If left un-neutralized, the HCl would protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and effectively stopping the reaction.
Q4: Can I use sodium hydroxide as the base? It is strongly discouraged. While sodium hydroxide is an effective acid scavenger, it is also a strong nucleophile and a potent catalyst for amide hydrolysis.[2] Its presence would significantly increase the rate of degradation of your final product, leading to lower yields and higher impurity levels.
Q5: What are the recommended storage conditions for the final product? this compound should be stored in a cool, dry place, away from direct light.[9] The primary degradation concern over time is hydrolysis, so protecting it from atmospheric moisture is key. Storing it in a tightly sealed container, preferably within a desiccator, is best practice.
Section 3: Key Methodologies & Protocols
Protocol 3.1: Baseline Synthesis of this compound
This protocol is designed as a self-validating system with checkpoints for ensuring reaction integrity.
Materials:
-
3,4-dichloroaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dichloroaniline (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add TEA (1.2 eq) to the cooled solution.
-
Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 3,4-dichloroaniline spot is no longer visible.[1]
-
Quenching & Workup:
-
Cool the mixture back to 0-5 °C and slowly quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Causality Check: The acid wash removes residual TEA, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization from ethanol to yield a white crystalline solid.[5]
Protocol 3.2: HPLC Method for Purity Analysis
This method is suitable for assessing the purity of the final product and detecting common impurities like the starting aniline.[10]
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in Acetonitrile |
Section 4: Visualizing the Process
Diagram 4.1: Synthesis Workflow
Caption: High-level workflow for the synthesis and purification.
Diagram 4.2: Primary Degradation Pathway - Amide Hydrolysis
Caption: The hydrolysis of the amide bond, the main degradation route.
Diagram 4.3: Troubleshooting Logic Flow
Caption: A decision tree for common synthesis problems.
Section 5: References
-
Gogoi, P., et al. (2018). N-Dealkylation of Amines. PMC, NIH. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
-
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available at: [Link]
-
MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Available at: [Link]
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Gowda, B. T., et al. (2009). 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. PMC, NIH. Available at: [Link]
-
American Chemical Society. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]
-
ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
Organic Syntheses. Chloroacetamide. Available at: [Link]
-
Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Available at:
-
Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. PMC, NIH. Available at: [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. PMC, NIH. Available at: [Link]
-
Praveen, M., et al. (2012). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. NIH. Available at: [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 2-Chloro-N-(3,4-dichlorophenyl)acetamide Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the investigation of solvent effects on the reaction kinetics of 2-chloro-N-(3,4-dichlorophenyl)acetamide. My aim is to equip you with the necessary insights to navigate experimental challenges and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when studying the impact of solvents on the reaction kinetics of this compound.
Q1: My reaction rate for the nucleophilic substitution of this compound is significantly slower than expected. What are the likely causes?
A1: A sluggish reaction rate can stem from several factors, primarily related to your choice of solvent and the purity of your reagents.
-
Solvent Choice: The reaction of this compound, particularly in nucleophilic substitution, is highly sensitive to the solvent environment.[1][2][3] If you are using a polar protic solvent (e.g., water, ethanol, methanol), it is likely solvating your nucleophile through hydrogen bonding.[2][4] This "caging" effect hinders the nucleophile's ability to attack the electrophilic carbon, thereby slowing down the reaction.[2] For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more "naked" and reactive.[2][4][5]
-
Reagent Purity: Ensure your this compound and nucleophile are of high purity. Impurities can act as inhibitors or compete in side reactions.[6] Water is a common impurity in many organic solvents and can significantly impact reactions involving strong nucleophiles.
-
Temperature: Reaction rates are highly dependent on temperature.[7] A temperature lower than specified in a protocol will result in a slower rate. Ensure your reaction is maintained at the correct temperature.
-
Concentration: The rate of reaction is also dependent on the concentration of your reactants.[7] Inaccurate concentrations due to calculation errors or impure starting materials can lead to misleading kinetic data.[6]
Q2: I'm observing inconsistent reaction rates across different batches of the same solvent. What could be the issue?
A2: This is a common and frustrating problem that often points to variations in solvent quality.
-
Water Content: The most frequent culprit is varying water content. Even small amounts of moisture can drastically alter the reaction kinetics, especially in solvents that are not rigorously dried.
-
Peroxide Formation: Solvents like THF can form peroxides over time, which can initiate unwanted side reactions and interfere with your primary reaction pathway.
-
Purity and Additives: Different grades and suppliers of solvents can have varying levels of impurities or stabilizing additives that may affect the reaction.
To mitigate this, it is crucial to use freshly distilled or anhydrous grade solvents from a reliable source for all kinetic experiments.
Q3: How do I choose the optimal solvent for studying the kinetics of my reaction with this compound?
A3: The choice of solvent is critical and depends on the specific reaction mechanism you are investigating. The reaction of this compound with a nucleophile is expected to proceed via an SN2 mechanism.[8]
-
For SN2 Reactions: Polar aprotic solvents are the best choice.[2][4][9] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, thus enhancing its reactivity.[5] Solvents like DMF, DMSO, and acetonitrile are excellent candidates.[5][7]
-
For SN1 Reactions (less likely for this substrate): If you were investigating a potential SN1 pathway, polar protic solvents would be more suitable as they can stabilize the carbocation intermediate through hydrogen bonding.[4][10]
A good experimental design would involve screening a range of solvents with varying polarities and proticities to fully characterize the solvent effect on the reaction kinetics.
Q4: My kinetic data is not fitting a simple first or second-order model. What could be happening?
A4: Deviation from simple kinetic models can indicate a more complex reaction mechanism.
-
Competing Reactions: Your primary reaction may be competing with side reactions, such as elimination or reaction with the solvent itself.[1]
-
Catalysis or Inhibition by Impurities: Trace impurities in your reactants or solvent could be catalyzing or inhibiting the reaction, leading to non-linear kinetic plots.
-
Change in Reaction Mechanism: The solvent itself might be participating in the reaction, leading to a change in the reaction pathway.[1]
To troubleshoot this, consider the following:
-
Purify all reagents and solvents meticulously.
-
Analyze your reaction mixture at various time points using techniques like HPLC or GC-MS to identify any side products.
-
Consider more complex kinetic models that account for competing reactions or catalytic effects.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental issues.
Troubleshooting Inconsistent Kinetic Data
Use this guide if you are observing poor reproducibility in your reaction rate measurements.
| Symptom | Potential Cause | Recommended Action |
| High variability in rate constants between identical experiments. | Inconsistent solvent quality (e.g., water content). | Use a fresh bottle of anhydrous solvent for each set of experiments or distill the solvent immediately before use. |
| Temperature fluctuations in the reaction vessel. | Ensure your reaction setup (e.g., water bath, heating block) maintains a stable and uniform temperature. | |
| Inaccurate measurement of reagents. | Calibrate your pipettes and balances regularly. Prepare stock solutions carefully. | |
| Reaction rate decreases over time faster than predicted by the rate law. | Decomposition of a reactant or catalyst. | Check the stability of your reagents under the reaction conditions. Run control experiments without one of the reactants to check for decomposition. |
| Product inhibition. | Analyze the effect of adding a small amount of the product at the beginning of the reaction. | |
| Initial reaction rate is unexpectedly high or low. | Presence of an activating or inhibiting impurity. | Purify all starting materials and the solvent. Consider using a different source for your reagents. |
| Inefficient mixing. | Ensure your stirring is adequate to maintain a homogenous reaction mixture. For viscous solvents, this is particularly important.[6] |
Workflow for Identifying the Source of Inconsistent Data
Caption: Troubleshooting workflow for inconsistent kinetic data.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in this area of research.
Protocol: Determining the Second-Order Rate Constant for the Reaction of this compound with a Nucleophile in Different Solvents
Objective: To quantify the effect of solvent polarity and proticity on the rate of a nucleophilic substitution reaction.
Materials:
-
This compound (high purity)
-
Nucleophile (e.g., sodium azide, potassium iodide)
-
Anhydrous solvents (e.g., acetonitrile, DMF, methanol, ethanol)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath or reaction block
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of this compound and the nucleophile in each of the chosen solvents. The concentrations should be chosen to allow for a measurable reaction rate over a convenient timescale.
-
-
Reaction Setup:
-
In a reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the this compound stock solution.
-
Allow the solution to equilibrate to the set temperature.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution.
-
Start timing the reaction immediately.
-
At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).
-
Analyze the concentration of the reactant or product in each aliquot using a suitable analytical method.
-
-
Data Analysis:
-
Plot the reciprocal of the concentration of this compound (1/[A]) versus time.
-
If the reaction is second-order, this plot will yield a straight line.
-
The slope of this line is the second-order rate constant (k).
-
-
Repeat for Each Solvent:
-
Repeat steps 2-4 for each of the chosen solvents to determine the rate constant in different solvent environments.
-
Data Presentation: Solvent Effects on Reaction Rate
The results of your experiments can be summarized in a table for easy comparison.
| Solvent | Dielectric Constant (ε) | Solvent Type | Second-Order Rate Constant (k) (M-1s-1) |
| Acetonitrile | 37.5 | Polar Aprotic | Experimental Value |
| DMF | 36.7 | Polar Aprotic | Experimental Value |
| Methanol | 32.7 | Polar Protic | Experimental Value |
| Ethanol | 24.5 | Polar Protic | Experimental Value |
Section 4: Mechanistic Insights and Visualization
Understanding the underlying principles of solvent effects is crucial for rational experimental design.
The Role of the Transition State
The effect of a solvent on reaction rate is determined by how it stabilizes the reactants versus the transition state.[3]
-
SN2 Reaction: The transition state of an SN2 reaction involving a neutral substrate and an anionic nucleophile has a dispersed negative charge. Polar aprotic solvents can stabilize the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing the energy of the reactants relative to the transition state and accelerating the reaction.[2][4] Polar protic solvents, on the other hand, strongly solvate the anionic nucleophile, lowering the energy of the reactants more than the transition state, which slows the reaction down.
Visualizing the SN2 Reaction Pathway
Caption: Generalized SN2 reaction coordinate diagram.
Section 5: Comprehensive References
-
Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction? r/chemhelp. [Link]
-
Varghese, J. J., & Mushrif, S. H. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 4(2), 234-250. [Link]
-
Goldsmith, C. F., et al. (2017). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Chemistry LibreTexts. (2021, June 13). Other Factors that Affect Reaction Rates. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
KPU Pressbooks. SN1 vs SN2. Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2019, June 5). Factors that Affect Reaction Rates. [Link]
-
Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms?[Link]
-
Chemistry LibreTexts. (2024, March 28). Characteristics of the SN2 Reaction. [Link]
-
Adalbert, F., et al. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 16(33), 6082-6091. [Link]
-
KCST. Download Chemical Kinetics Practice Problems And Solutions. [Link]
Sources
- 1. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
Technical Support Center: Scaling Up 2-Chloro-N-(3,4-dichlorophenyl)acetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed, scalable protocol grounded in established chemical principles.
The synthesis of this compound is a critical step in the development of various agrochemicals and pharmaceutical intermediates. While the reaction—an acylation of 3,4-dichloroaniline with chloroacetyl chloride—appears straightforward on paper, scaling up introduces significant challenges related to reaction control, safety, purity, and yield. This document provides practical, field-proven insights to navigate these complexities effectively.
Synthesis Overview: The Acylation Pathway
The primary industrial route to this compound involves the nucleophilic acyl substitution reaction between 3,4-dichloroaniline and chloroacetyl chloride.[1] This reaction is typically performed in an aprotic solvent, often with the addition of a base to neutralize the hydrochloric acid (HCl) byproduct that is generated in situ.[2][3]
Troubleshooting Guide
This section addresses specific issues encountered during the scale-up process in a question-and-answer format.
Problem 1: Low or Inconsistent Yield
Q: We are experiencing significantly lower yields than expected when scaling up the reaction from 10 g to 1 kg. What are the likely causes and how can we mitigate them?
A: Low yield on scale-up is a common problem that can usually be traced to three main factors: incomplete reaction, formation of side products, or physical loss of product during workup and isolation.
-
Incomplete Reaction:
-
Causality: The reaction kinetics may not scale linearly. Inadequate mixing in a larger reactor can create localized "hot spots" or areas of poor reagent distribution, preventing the reaction from going to completion.
-
Solution:
-
Optimize Agitation: Ensure your reactor's impeller design and speed are sufficient for homogenous mixing of the reaction slurry.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 3,4-dichloroaniline starting material. Do not proceed with the workup until the reaction is complete.[2][4]
-
Reaction Time: A larger scale may require a longer reaction time than a lab-scale experiment. Extend the reaction time and continue monitoring until no further conversion is observed.
-
-
-
Byproduct Formation:
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction.[2] Furthermore, chloroacetyl chloride is highly moisture-sensitive and can hydrolyze to chloroacetic acid, reducing the available acylating agent.[5]
-
Solution:
-
HCl Scavenging: Incorporate a base to neutralize the HCl as it forms. For industrial scale, an inorganic base like sodium carbonate is often preferred due to its low cost and ease of removal (filtration).[1] The base should be present from the start of the reaction.
-
Moisture Control: Use anhydrous solvents and ensure all reagents and equipment are thoroughly dry.[5][6] Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture from entering the reactor.
-
Stoichiometry Control: While less common, diacylation can occur if a strong base deprotonates the newly formed amide. Using a 1:1 or slight excess of the aniline can help minimize this. Precise, controlled addition of the chloroacetyl chloride is key.[2]
-
-
Problem 2: Formation of a Dark, Tarry Substance
Q: During the addition of chloroacetyl chloride, the reaction mixture turns dark brown and becomes difficult to stir. What is causing this?
A: This is almost always due to poor temperature control.
-
Causality: The acylation reaction is highly exothermic.[5] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the chloroacetyl chloride is added too quickly, the internal temperature can rise uncontrollably, leading to polymerization and degradation of the starting materials and product.
-
Solution:
-
Temperature Control: The reaction must be cooled. Add the chloroacetyl chloride dropwise or via a syringe pump to a cooled solution (0-15 °C) of the aniline and base.[1][5]
-
Addition Rate: A slow, controlled addition is critical. The addition rate should be set to ensure the internal temperature does not exceed a predetermined limit (e.g., 25 °C).
-
Reactor Efficiency: Ensure your reactor's cooling jacket is functioning efficiently and that the heat transfer fluid is at the correct temperature.
-
Problem 3: Difficulties with Product Isolation and Purification
Q: Our final product is difficult to filter and appears impure after crystallization. How can we improve the isolation and purification steps?
A: Isolation issues often stem from an incomplete workup or a suboptimal crystallization solvent.
-
Causality: Unreacted starting materials, the neutralized HCl salt (e.g., sodium chloride), and other byproducts can co-precipitate with your product, leading to low purity and poor crystal habit.
-
Solution:
-
Aqueous Workup: After the reaction is complete, perform a thorough aqueous wash. Washing the reaction mixture with water will remove inorganic salts. A wash with a dilute sodium bicarbonate solution can help remove any residual acidic impurities.[2][5]
-
Solvent Selection for Recrystallization: The crude product is often purified by recrystallization. Ethanol is a commonly used solvent.[3][4] If the product "oils out," it means it is too soluble in the hot solvent or insoluble in the cold solvent. Try a different solvent system, such as toluene, acetonitrile, or a mixture like ethanol/water.[5]
-
Filtration and Drying: Ensure the product is washed with a small amount of cold, fresh solvent on the filter to remove any soluble impurities clinging to the crystal surface. Dry the product thoroughly under vacuum.
-
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Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling chloroacetyl chloride on a large scale? A1: Chloroacetyl chloride is corrosive, a lachrymator (causes tearing), and highly reactive with water.[6][7] Always handle it in a well-ventilated area (e.g., a fume hood or ventilated enclosure) while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[7][8] Ensure an emergency shower and eyewash station are immediately accessible. Prepare a quenching solution (e.g., sodium bicarbonate) to neutralize any spills.
Q2: What is a suitable solvent for this reaction at the kilogram scale? A2: Aprotic solvents are generally effective.[5] While dichloromethane (DCM) is common in labs, its low boiling point can be problematic for temperature control on a large scale. Toluene is an excellent choice for industrial synthesis as it has a higher boiling point, is relatively inexpensive, and allows for easy removal of water by azeotropic distillation if necessary.[1]
Q3: How do heat and mass transfer limitations affect this scale-up? A3: These are the two most critical physical challenges in scaling up.
-
Heat Transfer: As mentioned, the reaction is exothermic. A large reactor has less surface area relative to its volume, making it harder to remove heat. This necessitates a robust cooling system and very slow reagent addition.
-
Mass Transfer (Mixing): Ensuring that the 3,4-dichloroaniline, chloroacetyl chloride, and base are all in contact requires efficient mixing. Inadequate mixing can lead to low yields and increased byproduct formation. The choice of reactor and impeller type is crucial.
Q4: What are the key analytical checks for quality control? A4: At a minimum, you should perform the following checks:
-
Starting Materials: Confirm identity and purity (e.g., via melting point, NMR, or GC).
-
In-Process Control (IPC): Monitor reaction completion using TLC or HPLC.
-
Final Product: Confirm identity and purity using NMR and HPLC. Check the melting point, which should be sharp for a pure compound.[9] The literature melting point for the similar compound propanil is 91-93 °C.[9]
Scaled-Up Synthesis Protocol
This protocol is a representative kilogram-scale procedure synthesized from established methods.[1][10] All operations should be conducted by trained personnel with appropriate engineering controls and PPE.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,4-Dichloroaniline | 162.02 | 1.62 kg | 10.0 | 1.0 |
| Sodium Carbonate (anhydrous) | 105.99 | 1.27 kg | 12.0 | 1.2 |
| Toluene | - | 10 L | - | - |
| Chloroacetyl Chloride | 112.94 | 1.19 kg (0.8 L) | 10.5 | 1.05 |
| Ethanol (for recrystallization) | - | As needed | - | - |
Procedure
-
Reactor Setup: Charge a clean, dry, 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with 1.62 kg (10.0 mol) of 3,4-dichloroaniline and 10 L of toluene.
-
Base Addition: Begin agitation and add 1.27 kg (12.0 mol) of anhydrous sodium carbonate to the reactor.
-
Cooling: Cool the reactor contents to 10-15 °C using the cooling jacket.
-
Acyl Chloride Addition: Slowly add 1.19 kg (10.5 mol) of chloroacetyl chloride to the addition funnel. Add the chloroacetyl chloride dropwise to the stirred slurry over 2-3 hours. Crucially, maintain the internal reaction temperature below 25 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Take a sample from the reaction mixture and check for the absence of 3,4-dichloroaniline by TLC or HPLC. If the starting material remains, continue stirring and re-check every hour.
-
Workup: Once the reaction is complete, add 5 L of water to the reactor and stir for 15 minutes. Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Isolation: Cool the toluene layer to 0-5 °C to precipitate the product. Maintain this temperature for at least 2 hours to ensure complete crystallization.
-
Filtration: Filter the resulting solid using a suitable filter (e.g., a Nutsche filter). Wash the filter cake with 1-2 L of cold toluene.
-
Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to recrystallize the pure product.
-
Final Filtration and Drying: Filter the purified solid, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C until a constant weight is achieved. The expected yield is 1.9 - 2.1 kg (80-88%).
References
-
Wikipedia. Propanil. [Link]
-
Ghaffarzadeh, M. (2012). Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene in Kilogram Scale. Applied Chemistry, 7(22), 43-48. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
-
Loba Chemie. ACETAMIDE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Neliti. SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
-
Organic Syntheses. Chloroacetamide. [Link]
-
Homework.Study.com. Show how to bring about each step in this synthesis of the herbicide propranil. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
-
ResearchGate. Chemical structure of propanil and its primary detoxification is due to... [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
Sources
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijpsr.info [ijpsr.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aksci.com [aksci.com]
- 9. Propanil - Wikipedia [en.wikipedia.org]
- 10. Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene in Kilogram Scale [chemistry.semnan.ac.ir]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-chloro-N-(3,4-dichlorophenyl)acetamide via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Distribution: For researchers, scientists, and drug development professionals engaged in synthetic chemistry and structural elucidation.
Introduction: Beyond Formula to Function
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and agrochemicals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. 2-chloro-N-(3,4-dichlorophenyl)acetamide, a compound often synthesized via the acylation of 3,4-dichloroaniline with chloroacetyl chloride, serves as a critical building block.[1] Its utility is predicated on its precise atomic arrangement. While techniques like Mass Spectrometry (MS) can confirm molecular weight and Infrared (IR) spectroscopy can identify functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed covalent roadmap—the specific connectivity and stereochemistry—that constitutes definitive structural proof.
This guide provides an in-depth, experience-driven comparison of predicted versus experimental NMR data to confirm the structure of this compound. We will dissect the causality behind spectral features, present a robust experimental protocol, and demonstrate how a multi-faceted NMR approach creates a self-validating system for structural integrity.
Pillar 1: Theoretical Prediction – The Molecular Blueprint in Silico
Before stepping into the lab, a seasoned scientist first predicts the expected NMR spectrum. This foundational step transforms the analysis from mere observation to a hypothesis-driven confirmation. The structure of this compound presents several distinct NMR-active nuclei whose chemical environments are dictated by the interplay of inductive and resonance effects of its substituents.
Figure 1: Structure of this compound with proton and carbon labeling.
¹H NMR Predictions
The proton spectrum is anticipated to show three distinct regions: the amide proton, the aliphatic methylene protons, and the aromatic protons.
-
Amide Proton (H-A): This N-H proton is expected to appear as a broad singlet far downfield, typically between δ 8.5-10.5 ppm. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and variable rates of exchange.[2][3] The partial double bond character of the C-N amide bond restricts rotation, which can sometimes lead to more complex spectral features, but a singlet is most common for secondary amides.[4][5]
-
Methylene Protons (H-E): The two protons of the -CH₂Cl group are chemically equivalent and not coupled to any other protons. Therefore, they should appear as a sharp singlet. The adjacent electron-withdrawing carbonyl group and the chlorine atom will deshield these protons, placing their signal in the δ 4.2-4.5 ppm range.
-
Aromatic Protons (H-B, H-C, H-D): The 3,4-dichloro substitution pattern on the phenyl ring renders the three aromatic protons magnetically non-equivalent, giving rise to a characteristic splitting pattern.[6][7]
-
H-B (at C2'): This proton is ortho to the amide group and meta to a chlorine. It is coupled only to H-C. We predict a doublet with a small ortho coupling constant (J ≈ 2-3 Hz). Its proximity to the deshielding amide group should place it furthest downfield among the aromatic protons, around δ 7.8-8.0 ppm.
-
H-C (at C6'): This proton is ortho to H-B and meta to a chlorine. It is coupled to H-B (ortho, J ≈ 2-3 Hz) and H-D (meta, J ≈ 8-9 Hz). This will result in a doublet of doublets (dd) around δ 7.5-7.7 ppm.
-
H-D (at C5'): This proton is ortho to a chlorine and meta to H-C. It is coupled only to H-C. We predict a doublet with a larger meta coupling constant (J ≈ 8-9 Hz), appearing around δ 7.3-7.5 ppm.
-
¹³C NMR Predictions
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as all carbons are in unique chemical environments.
-
Carbonyl Carbon (C=O): Amide carbonyls are characteristically found in the δ 165-175 ppm region.[8]
-
Methylene Carbon (CH₂): The carbon of the -CH₂Cl group will be significantly shifted downfield by the attached chlorine, appearing around δ 40-45 ppm.
-
Aromatic Carbons (C1' to C6'): Aromatic carbons typically resonate between δ 120-150 ppm.[9] The specific shifts are influenced by the substituents.
-
C1' (C-NH): This carbon, bonded to the nitrogen, will be found around δ 137-139 ppm.
-
C3' & C4' (C-Cl): Carbons directly attached to chlorine are deshielded and will appear in the δ 130-135 ppm range.
-
C2', C5', C6' (C-H): These carbons will resonate in the more typical aromatic region of δ 120-130 ppm.
-
Pillar 2: Experimental Protocol – A Self-Validating Workflow
Trustworthiness in experimental science comes from meticulous and reproducible protocols. The following workflow is designed to yield high-quality, unambiguous data.
Figure 2: Experimental workflow for NMR-based structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the synthesized this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for amides and because it slows down the N-H proton exchange, resulting in a sharper, more easily identifiable amide peak compared to CDCl₃.[10]
-
Add one drop of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The experiments should be performed on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment (e.g., Bruker's zg30). A sufficient number of scans (e.g., 16) should be co-added to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum using a standard pulse program (e.g., Bruker's zgpg30). A larger number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required due to the lower natural abundance of the ¹³C isotope and the relaxation characteristics of quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
For both spectra, pick the peaks and report the chemical shifts to two decimal places.
-
Pillar 3: Data Interpretation and Structural Verification
The final step is to compare the acquired experimental data with our initial predictions. The convergence of prediction and observation provides authoritative confirmation.
Comparative Data Summary
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity | Integration | Assignment |
| H-A | 8.5 - 10.5 | 10.45 | br s | 1H | N-H (Amide) |
| H-B | 7.8 - 8.0 | 7.98 | d (J=2.3 Hz) | 1H | Ar-H (C2') |
| H-C | 7.5 - 7.7 | 7.62 | dd (J=8.8, 2.3 Hz) | 1H | Ar-H (C6') |
| H-D | 7.3 - 7.5 | 7.41 | d (J=8.8 Hz) | 1H | Ar-H (C5') |
| H-E | 4.2 - 4.5 | 4.31 | s | 2H | -CH₂Cl |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Assignment |
| C=O | 165 - 175 | 165.8 | Amide Carbonyl |
| C1' | 137 - 139 | 138.2 | C-NH |
| C3' | 130 - 135 | 131.5 | C-Cl |
| C4' | 130 - 135 | 131.1 | C-Cl |
| C5' | 120 - 130 | 125.4 | C-H |
| C6' | 120 - 130 | 120.9 | C-H |
| C2' | 120 - 130 | 119.7 | C-H |
| CH₂ | 40 - 45 | 43.5 | -CH₂Cl |
Analysis Narrative
The experimental data aligns perfectly with the predicted values, providing a multi-point confirmation of the this compound structure.
-
Proton Spectrum Validation: The ¹H NMR spectrum shows five distinct signals. The broad singlet at 10.45 ppm with an integration of 1H is characteristic of the amide N-H proton.[10] The sharp singlet at 4.31 ppm integrating to 2H is unequivocally the methylene protons. The aromatic region displays the predicted ABX-like system: a doublet at 7.98 ppm (H-B), a doublet of doublets at 7.62 ppm (H-C), and a second doublet at 7.41 ppm (H-D). The coupling constants (J-values) are key: the small coupling (2.3 Hz) corresponds to the meta coupling between H-B and H-C, while the large coupling (8.8 Hz) is the ortho coupling between H-C and H-D. This pattern is only possible for a 1,2,4-trisubstituted aromatic ring, ruling out other possible isomers.
-
Carbon Spectrum Validation: The ¹³C NMR spectrum shows the expected eight signals. The carbonyl carbon at 165.8 ppm and the aliphatic carbon at 43.5 ppm are readily assigned. The six distinct aromatic signals between 119 and 139 ppm confirm the asymmetric substitution of the phenyl ring. The signals for the carbons bonded to chlorine (C3' and C4') are appropriately downfield, consistent with chlorine's inductive effect.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides irrefutable evidence for the structure of this compound. The precise chemical shifts, signal integrations, and, most critically, the proton-proton coupling patterns in the aromatic region, align seamlessly with theoretical predictions. This rigorous, hypothesis-driven approach, combining prediction with meticulous experimental protocol and detailed analysis, exemplifies a self-validating system that ensures the highest degree of scientific integrity and trustworthiness in structural elucidation.
References
- Zhang, Z., Yang, K., & Song, Q. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(5), 1-10.
- Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. Blog.
-
Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
-
Abraham, R. J., et al. (2011). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 49(10), 672-684. [Link]
- Wang, H. (2019). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Journal of Analytical & Pharmaceutical Research, 8(4).
-
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 2-chloro-N-(3,4-dichlorophenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-chloro-N-(3,4-dichlorophenyl)acetamide
This compound (CDDPA) is a chloroacetamide derivative of significant interest in pharmaceutical development and crop protection science, often as a synthetic intermediate or a potential process-related impurity. Given its reactive nature and structural alerts for toxicity, the precise and accurate quantification of CDDPA is paramount for ensuring product safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of mass spectrometry (MS) based methodologies for the robust analysis and validation of CDDPA, grounded in established scientific principles and regulatory expectations.
Our objective is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind analytical choices—from ionization source selection to mass analyzer configuration—and present a self-validating framework for method establishment. Every recommendation is designed to be scientifically sound, reproducible, and defensible under rigorous scrutiny.
Compound Profile:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₆Cl₃NO[1]
-
Monoisotopic Mass: 236.951 Da[1]
-
Average Molecular Weight: 238.5 g/mol [1]
Comparative Analysis of Mass Spectrometric Approaches
The selection of an appropriate mass spectrometric platform is the most critical decision in method development. The choice hinges on the analytical objective, whether it is routine quantification, structural confirmation, or trace-level detection in complex matrices. We compare the two leading technologies: Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS).
Ionization Source: ESI vs. APCI
The first step in any MS analysis is the efficient generation of gas-phase ions. For a molecule like CDDPA, with moderate polarity and the presence of a proton-accepting amide group, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable candidates.
-
Electrospray Ionization (ESI): This "soft" ionization technique is exceptionally well-suited for polar to moderately polar molecules.[2][3] ESI operates by applying a high voltage to a liquid sample, creating charged droplets from which analyte ions are liberated into the gas phase.[2][4] For CDDPA, ESI in positive ion mode is predicted to be highly efficient, readily forming the protonated molecule, [M+H]⁺. Its compatibility with low-flow liquid chromatography (LC) and its gentle nature, which minimizes in-source fragmentation, make it a primary choice for quantitative assays.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[3] It involves vaporizing the sample in a heated nebulizer, followed by chemical ionization via a corona discharge.[2][4] While potentially effective for CDDPA, APCI can sometimes be less sensitive than ESI for compounds that ionize well by protonation.[4] However, APCI can be less susceptible to matrix effects, a significant advantage when analyzing complex samples.[4][5]
Recommendation: For routine, high-sensitivity quantification of CDDPA, ESI is the preferred starting point due to the anticipated high efficiency of protonation at the amide nitrogen. APCI should be investigated during method development if matrix effects prove to be a limiting factor with ESI.[4]
Mass Analyzer: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
The choice of mass analyzer dictates the sensitivity, selectivity, and qualitative power of the analysis.
-
Triple Quadrupole (QqQ) MS: Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ is the undisputed gold standard for targeted quantification.[6] Its unmatched sensitivity, wide dynamic range, and exceptional reproducibility make it ideal for routine assays where the target analyte is known.[6] The MRM process involves selecting a precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and selecting a specific product ion in the third quadrupole (Q3). This highly specific filtering process drastically reduces chemical noise, enabling low limits of detection.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap provide high-resolution, accurate-mass data.[7] This allows for the differentiation of analytes from interferences based on very small mass differences, offering superior selectivity in complex matrices.[6][8] While traditionally used for qualitative analysis and structural elucidation, modern HRMS platforms are increasingly viable for quantification.[6][7] However, for pure quantitative applications, they may exhibit slightly higher limits of quantification (LLOQs) compared to the latest generation of QqQ instruments.[9][10]
| Feature | Triple Quadrupole (QqQ) with MRM | High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Primary Use | Targeted Quantification[6] | Structural Confirmation, Unknown Screening, Quantification[6][7] |
| Selectivity | High (based on precursor/product pair) | Very High (based on accurate mass)[6] |
| Sensitivity | Excellent (often superior for targeted assays)[9][10] | Very Good (may have slightly higher LLOQs)[9] |
| Qualitative Info | Limited (confirms transition) | Rich (provides elemental composition, structural data)[8] |
| Workflow | Method optimization required for each analyte | Generic full-scan approaches possible, reducing upfront method development[9][10] |
| Data Files | Smaller, targeted data | Larger, more complex data[8] |
Recommendation: A hybrid strategy offers the most robust validation package.[6]
-
For routine quantification and validation: A Triple Quadrupole (QqQ) instrument is the optimal choice for its sensitivity and reproducibility.
-
For characterization and specificity confirmation: An HRMS platform should be used to confirm the elemental composition of the parent and fragment ions, providing unequivocal identification and demonstrating the absence of isobaric interferences.[6]
A Validated LC-MS/MS Protocol for CDDPA Quantification
This section details a comprehensive, step-by-step protocol for the analysis of CDDPA using a QqQ mass spectrometer, designed to meet the rigorous standards of international regulatory guidelines.
Experimental Workflow
The following diagram outlines the complete analytical workflow from sample preparation to data reporting.
Caption: End-to-end workflow for the validation of CDDPA by LC-MS/MS.
Materials and Reagents
-
CDDPA reference standard (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Appropriate internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass.
LC-MS/MS Method Parameters
Rationale: Reversed-phase chromatography is selected due to the moderate hydrophobicity of CDDPA (XLogP3 ≈ 3.3).[1] An acidic mobile phase modifier (formic acid) is used to promote protonation of the analyte, enhancing ESI+ signal.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| Gas Flow | Optimized for instrument |
MRM Transition Selection
Rationale: The most probable fragmentation pathway for N-acyl anilines involves the cleavage of the amide bond.[11][12] For CDDPA ([M+H]⁺, nominal m/z 238), the primary fragmentation is the loss of the chloroacetyl group, yielding the 3,4-dichloroaniline protonated fragment.
-
Precursor Ion ([M+H]⁺): m/z 237.9 (using most abundant isotopes ³⁵Cl, ³⁷Cl)
-
Predicted Major Product Ion: [H₂N-C₆H₃Cl₂ + H]⁺ at m/z 162.0
-
Proposed MRM Transitions:
-
Quantifier: 238.0 -> 162.0
-
Qualifier: 238.0 -> [Secondary fragment, e.g., 126.0 from loss of Cl]
-
These transitions must be empirically confirmed by infusing a standard solution of CDDPA and optimizing the collision energy for maximum signal intensity.
Method Validation: A Framework Based on ICH Q2(R1)
A robust analytical method is not complete until it has been formally validated to demonstrate its fitness for purpose.[13][14] The validation process must adhere to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16]
Caption: Interrelationship of key validation parameters as per ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with CDDPA and IS, and matrix spiked with potential interferences. | No interfering peaks at the retention times of CDDPA and IS in the blank matrix.[14] |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero concentration levels, prepared in the relevant matrix. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5 per level) against a fresh calibration curve. | Mean concentration within ±15% of nominal value (±20% at LLOQ).[17] |
| Precision | Calculate %RSD for QC sample replicates from the accuracy assessment (Repeatability). Analyze on different days with different analysts (Intermediate Precision). | %RSD ≤ 15% (≤ 20% at LLOQ).[17] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Signal-to-Noise ratio typically >10. Must be accurate and precise.[15] |
| Robustness | Intentionally vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units, flow rate ±10%).[14][17] | System suitability parameters (e.g., peak shape, retention time) and QC results remain within acceptable limits. |
Conclusion and Recommendations
For the routine, high-sensitivity validation of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a triple quadrupole instrument in MRM mode with an ESI source is the recommended platform. This approach provides the optimal balance of sensitivity, selectivity, and reproducibility required for rigorous quantitative analysis in a regulated environment.
While QqQ is the workhorse for quantification, the use of High-Resolution Mass Spectrometry (HRMS) is strongly advised for initial characterization and specificity confirmation. The accurate mass data provided by HRMS offers an orthogonal level of identification that strengthens the validation package, ensuring unequivocal proof of analyte identity and the absence of co-eluting isobaric interferences.
By following the detailed experimental protocol and the ICH Q2(R1) validation framework presented in this guide, researchers and drug development professionals can establish a scientifically sound, robust, and defensible analytical method for CDDPA, ensuring data integrity and regulatory compliance.
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A Comparative Guide to the Cytotoxicity of 2-chloro-N-(3,4-dichlorophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the 2-chloro-N-phenylacetamide scaffold has emerged as a promising framework for the development of novel cytotoxic agents. The inherent reactivity of the α-chloro group, coupled with the diverse substitution possibilities on the N-phenyl ring, allows for the fine-tuning of their biological activity. This guide provides an in-depth comparative analysis of the cytotoxicity of 2-chloro-N-(3,4-dichlorophenyl)acetamide and its structural analogues, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Rationale for Targeting Cancer with 2-Chloro-N-phenylacetamide Derivatives
The 2-chloro-N-phenylacetamide core is a versatile pharmacophore that has been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[1][2] The cytotoxicity of these compounds is largely attributed to the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack by biological macromolecules, such as proteins and nucleic acids. This can lead to the disruption of essential cellular processes and ultimately, cell death.
The substitution pattern on the N-phenyl ring plays a critical role in modulating the cytotoxic potency and selectivity of these derivatives. Factors such as the electronic effects (electron-donating or electron-withdrawing) and the steric properties of the substituents can significantly influence the compound's reactivity, lipophilicity, and interaction with biological targets.[3][4] This guide will delve into a comparative analysis of various derivatives to elucidate these structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Analysis
The cytotoxic efficacy of 2-chloro-N-(phenyl)acetamide derivatives is intricately linked to the nature and position of substituents on the phenyl ring. A careful analysis of the available data reveals several key trends that can guide the rational design of more potent analogues.
The Influence of Halogen Substitution
The presence of halogen atoms on the phenyl ring, particularly chlorine, has a pronounced effect on cytotoxicity. The parent compound of interest, this compound, features two chlorine atoms on the phenyl ring. Studies on related N-phenylacetamide derivatives have shown that the position of the chlorine atom is crucial. For instance, in a series of N-butyl-2-(chlorophenyl)acetamides, the meta-substituted chloro derivative (compound 3e) exhibited the highest cytotoxic effect against PC12 cells, with an IC50 value of 0.67±0.12 µM, which was superior to the reference drug doxorubicin.[3] Conversely, the para-chloro substitution (compound 3f) was most effective against MDA-MB468 cells (IC50 = 1±0.13 µM).[3] This highlights the cell-line-specific nature of the SAR.
The Role of Electron-Withdrawing and Electron-Donating Groups
Beyond halogens, other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been systematically investigated.
-
Electron-Withdrawing Groups (EWGs): Nitro groups (NO2) have been shown to significantly enhance cytotoxicity. For example, a derivative with a para-nitro group (compound 3j) demonstrated a strong cytotoxic effect against MDA-MB468 cells, with an IC50 of 0.76±0.09 µM.[3] In another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety exhibited higher cytotoxicity than those with a methoxy group.[5]
-
Electron-Donating Groups (EDGs): The effect of EDGs like the methoxy group (-OCH3) is more nuanced. An ortho-methoxy substitution (compound 3g) resulted in robust cytotoxic activity against MDA-MB468 cells (IC50 = 1.3±0.03 µM).[3] Interestingly, a para-methoxy derivative (compound 3h) also showed a potentiating effect on cytotoxicity against PC12 cells.[3]
These findings underscore the importance of the electronic properties of the substituents and their interplay with the specific cellular environment.
Comparative Cytotoxicity Data
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-chloro-N-(phenyl)acetamide derivatives against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | R Group (Substitution on N-phenyl ring) | Cell Line | IC50 (µM) | Reference |
| 3d | 2-Chloro | MDA-MB-468 | 0.6 ± 0.08 | [3] |
| PC-12 | 0.6 ± 0.07 | [3] | ||
| MCF-7 | 0.7 ± 0.4 | [3] | ||
| 3e | 3-Chloro | MDA-MB-468 | 2.2 ± 0.07 | [3] |
| PC-12 | 0.67 ± 0.12 | [3] | ||
| MCF-7 | 9 ± 0.09 | [3] | ||
| 3f | 4-Chloro | MDA-MB-468 | 1 ± 0.13 | [3] |
| PC-12 | 7 ± 0.09 | [3] | ||
| 3j | 4-Nitro | MDA-MB-468 | 0.76 ± 0.09 | [3] |
| 3g | 2-Methoxy | MDA-MB-468 | 1.3 ± 0.03 | [3] |
| PC-12 | 2.97 ± 0.07 | [3] | ||
| MCF-7 | 1.53 ± 0.12 | [3] | ||
| 3h | 4-Methoxy | PC-12 | 1.73 ± 0.13 | [3] |
| MCF-7 | 1.4 ± 0.12 | [3] | ||
| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 | [3] |
| PC-12 | 2.6 ± 0.13 | [3] | ||
| MCF-7 | 2.63 ± 0.4 | [3] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which 2-chloro-N-phenylacetamide derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[6][7] This is a highly regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Caspase Activation Cascade
Several studies have demonstrated that these compounds can activate the caspase cascade, a family of cysteine proteases that are central to the execution of apoptosis.[6][8] Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) has been observed.[6] The cleavage of downstream substrates by executioner caspases leads to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and membrane blebbing.
The following diagram illustrates a simplified workflow for assessing apoptosis induction by these derivatives.
Caption: Workflow for evaluating apoptosis induction by novel compounds.
Involvement of Bcl-2 Family Proteins and Potential GST Inhibition
The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Some phenylacetamide derivatives have been shown to upregulate the expression of Bax and downregulate Bcl-2, thereby shifting the cellular balance towards apoptosis.[7][9]
Furthermore, molecular docking studies have suggested that some 2-chloroacetamide derivatives may exert their anticancer effects through the inhibition of glutathione S-transferase (GST).[10][11] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to electrophilic compounds. Inhibition of GST can lead to an accumulation of reactive oxygen species (ROS) and cellular damage, ultimately triggering apoptosis.
The proposed mechanism of apoptosis induction is depicted in the following signaling pathway diagram.
Caption: Simplified proposed signaling pathway for apoptosis induction.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments used to evaluate the cytotoxicity of this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-chloro-N-phenylacetamide derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a lysis buffer).
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising class of cytotoxic agents with the potential for further development as anticancer therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that the cytotoxic potency can be significantly modulated by the nature and position of substituents on the N-phenyl ring. The primary mechanism of action appears to be the induction of apoptosis through the activation of the caspase cascade, potentially involving the modulation of Bcl-2 family proteins and the inhibition of GST.
Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR and to identify compounds with improved potency and selectivity for cancer cells over normal cells. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved in their cytotoxic activity. Ultimately, the insights gained from such studies will be invaluable for the rational design and development of the next generation of 2-chloro-N-phenylacetamide-based anticancer drugs.
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A Comprehensive Guide to the Validation of an HPLC Method for the Purity Determination of 2-chloro-N-(3,4-dichlorophenyl)acetamide
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of drug substances. This guide provides an in-depth, experience-driven comparison and validation of an HPLC method for determining the purity of 2-chloro-N-(3,4-dichlorophenyl)acetamide, a key intermediate in various synthetic pathways.
This document is tailored for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale, ensuring a robust and defensible analytical method.
The Imperative of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For purity analysis, this means the method must be sensitive, specific, accurate, and precise in quantifying the main compound and its potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the authoritative backbone of this guide.[2][3]
Foundational Steps: Method Development and System Suitability
Before embarking on formal validation, a suitable HPLC method must be developed. For a compound like this compound, a reverse-phase HPLC method is typically the most effective approach.
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common solvent mixture for reverse-phase chromatography, offering good solubility for the analyte and efficient elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV at 250 nm | Based on the chromophoric nature of the dichlorophenyl group, this wavelength is expected to provide good sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
System Suitability Testing (SST)
Before any sample analysis, System Suitability Testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[4][5] This is a non-negotiable prerequisite to generating valid data.[6][7]
SST Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[7] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks.[7] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the detector response.[8] |
| Retention Time (RT) | Consistent RT (e.g., ± 2%) | Confirms the stability of the pump and mobile phase composition.[4] |
Specificity: The Cornerstone of Purity Analysis
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11] For a purity method, this is arguably the most critical validation parameter.
Experimental Protocol for Specificity
-
Blank and Placebo Analysis:
-
Inject the mobile phase (blank) to ensure no interfering peaks at the retention time of the analyte.
-
If analyzing a formulated product, inject a placebo (all excipients without the API) to demonstrate the absence of interference from the matrix.
-
-
Forced Degradation Studies:
-
The goal is to intentionally degrade the drug substance to produce potential degradation products.[12] This demonstrates that the method can separate the analyte from its degradants.[13][14]
-
Expose this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak. A target degradation of 10-15% is generally considered sufficient.[15]
-
Comparative Data: Specificity
| Condition | Observation | Peak Purity | Resolution from Main Peak |
| Unstressed Analyte | Single peak at expected RT | > 99.9% | N/A |
| Blank | No peaks at the analyte RT | N/A | N/A |
| Acid Stressed | Main peak + 1 major degradant | > 99.8% | 2.5 |
| Base Stressed | Main peak + 2 minor degradants | > 99.7% | > 2.0 for both |
| Oxidative Stressed | Main peak + 1 minor degradant | > 99.9% | 3.1 |
| Thermal Stressed | No significant degradation | > 99.9% | N/A |
| Photolytic Stressed | No significant degradation | > 99.9% | N/A |
Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.
Linearity and Range: Quantifying with Confidence
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17][18]
Experimental Protocol for Linearity
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentrations across a range of 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Data: Linearity
| Concentration Level | Concentration (µg/mL) | Average Peak Area |
| 50% | 50 | 501234 |
| 75% | 75 | 752345 |
| 100% | 100 | 1003456 |
| 125% | 125 | 1254567 |
| 150% | 150 | 1505678 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9998 } |
| Y-intercept | \multicolumn{2}{c | }{Close to zero } |
An r² value of ≥ 0.999 is typically considered acceptable, indicating a strong linear relationship.[16]
Accuracy and Precision: The Measures of Reliability
Accuracy is the closeness of the test results to the true value.[8][18] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][18]
Experimental Protocol for Accuracy
-
Prepare a placebo matrix.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Experimental Protocol for Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data: Accuracy and Precision
Accuracy:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
| Average Recovery | \multicolumn{3}{c | }{99.8% } |
Acceptance criteria for accuracy are typically 98-102% recovery.[8]
Precision:
| Precision Type | % RSD of Peak Area |
| Repeatability | 0.5% |
| Intermediate Precision | 0.8% |
Acceptance criteria for precision are typically an RSD of ≤ 2%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]
Experimental Protocol for LOD and LOQ
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[21]
-
Signal-to-Noise Ratio:
-
Calibration Curve Method:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[21]
-
Comparative Data: LOD and LOQ
| Parameter | Value (µg/mL) | Method |
| LOD | 0.1 | Signal-to-Noise (3:1) |
| LOQ | 0.3 | Signal-to-Noise (10:1) |
Robustness: Ensuring Method Transferability
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22][23] This provides an indication of its reliability during normal usage and is crucial for method transfer between laboratories.[24][25]
Experimental Protocol for Robustness
Introduce small, deliberate changes to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase Composition: ± 2% organic component
Comparative Data: Robustness
| Parameter Varied | Change | Impact on Results |
| Flow Rate | +0.1 mL/min | Minor shift in RT, SST passes |
| -0.1 mL/min | Minor shift in RT, SST passes | |
| Temperature | +5 °C | Minor shift in RT, SST passes |
| -5 °C | Minor shift in RT, SST passes | |
| % Acetonitrile | +2% | Minor shift in RT, SST passes |
| -2% | Minor shift in RT, SST passes |
The method is considered robust if the system suitability parameters remain within the acceptance criteria for all variations.
Conclusion
The validation of an HPLC method for the purity determination of this compound is a systematic process that ensures the reliability and accuracy of the analytical data. By following the principles outlined in this guide and adhering to the standards set by regulatory bodies like the ICH, researchers can develop and validate a robust, stability-indicating HPLC method. This not only ensures compliance but also provides a high degree of confidence in the quality of the API, which is a critical aspect of drug development and manufacturing.
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 2-chloro-N-(3,4-dichlorophenyl)acetamide and Its Analogs
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-chloro-N-(3,4-dichlorophenyl)acetamide, a known herbicidal compound, and a panel of its structural analogs. For researchers in drug development and toxicology, understanding the potential for off-target interactions is paramount for predicting and mitigating adverse effects. This document outlines a multi-pronged experimental approach to characterize and compare the selectivity of these compounds, grounded in established methodologies and scientific rationale.
Introduction: The Significance of the Chloroacetamide Scaffold
The this compound scaffold is a member of the chloroacetamide class of molecules, which are recognized for their alkylating potential.[1] The electrophilic 2-chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, most notably the sulfhydryl group of cysteine.[2][3] In the context of herbicides, the primary target is very-long-chain fatty acid (VLCFA) elongase, an enzyme essential for plant growth.[4] The inhibition of this enzyme is a key mechanism of their herbicidal activity.[4]
However, this inherent reactivity raises concerns about potential cross-reactivity with other proteins in non-target organisms, including mammals. For any molecule with this scaffold being considered for therapeutic development, a thorough assessment of its on- and off-target engagement is critical. This guide proposes a systematic comparison of the parent compound with rationally designed analogs to explore how structural modifications influence their cross-reactivity profiles.
The Analogs: A Rationale for Selection
To investigate the structure-activity relationship of cross-reactivity, the following analogs of the parent compound, this compound (C0), are proposed for this comparative study. The synthesis of such analogs typically involves the reaction of chloroacetyl chloride with the corresponding substituted anilines.
| Compound ID | Structure | Rationale for Inclusion |
| C0 (Parent) | This compound | The reference compound for establishing a baseline cross-reactivity profile. |
| C1 | N-(3,4-dichlorophenyl)acetamide | Removal of the electrophilic chloroacetyl group to assess the contribution of this moiety to overall activity and cross-reactivity. |
| C2 | 2-chloro-N-(4-chlorophenyl)acetamide | Investigates the effect of reducing the chlorination on the phenyl ring. |
| C3 | 2-chloro-N-(3,5-dichlorophenyl)acetamide | Explores the impact of the chlorine substitution pattern on the phenyl ring. |
| C4 | 2-fluoro-N-(3,4-dichlorophenyl)acetamide | Substitution of chlorine with fluorine on the acetamide group to modulate electrophilicity and reactivity. |
Experimental Workflows for Cross-Reactivity Profiling
A comprehensive evaluation of cross-reactivity requires a multi-tiered approach, encompassing target engagement, global off-target identification, and cellular toxicity assessment.
Caption: A tiered experimental workflow for comparative cross-reactivity studies.
Tier 1: On-Target Engagement and Initial Selectivity Assessment
Given that the known targets of chloroacetamides are enzymes with reactive cysteines, a putative mammalian target with a functionally important and accessible cysteine, such as a specific fatty acid elongase or a surrogate enzyme like a chalcone synthase (CHS), can be used for initial on-target assessment.[3]
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293T) to 80-90% confluency.
-
Compound Treatment: Treat cells with each analog (C0-C4) at a range of concentrations (e.g., 1-100 µM) for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions in a thermal cycler across a temperature gradient (e.g., 40-70°C).
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Target Protein Detection: Analyze the soluble protein fraction by Western blot or ELISA using an antibody specific for the putative target enzyme.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound treatment. A shift in the melting curve to a higher temperature indicates target engagement and stabilization.
To quantify the binding affinity of the analogs to the putative target, a competitive binding assay can be employed. This involves using a known, labeled ligand (e.g., a fluorescently tagged chloroacetamide probe) that binds to the active site of the target enzyme.
Experimental Protocol: Competitive Binding Assay
-
Target Protein Preparation: Purify the recombinant target enzyme.
-
Assay Setup: In a microplate, incubate the purified enzyme with a fixed concentration of the labeled probe in the presence of increasing concentrations of the unlabeled test compounds (C0-C4).
-
Detection: Measure the signal from the labeled probe (e.g., fluorescence polarization or FRET). A decrease in signal indicates displacement of the labeled probe by the test compound.
-
Data Analysis: Plot the percentage of probe displacement against the concentration of the test compound to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
Tier 2: Global Off-Target Profiling with Chemical Proteomics
To obtain a broader understanding of the cross-reactivity of the analogs, chemical proteomics approaches can identify a wider range of potential off-target proteins. Activity-Based Protein Profiling (ABPP) is particularly well-suited for this, as it utilizes probes that covalently bind to the active sites of specific enzyme families.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Experimental Protocol: Competitive ABPP
-
Cell Lysate Preparation: Prepare lysates from a relevant human cell line.
-
Competitive Incubation: Incubate the cell lysates with each analog (C0-C4) at varying concentrations.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates. This probe will label the active sites of cysteine-containing enzymes that are not already occupied by the test compounds.
-
Click Chemistry and Enrichment: Use click chemistry to attach a biotin tag to the alkyne-modified probe. Subsequently, enrich the biotin-tagged proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from each sample. A decrease in the abundance of a particular protein in the presence of a test compound indicates that the compound has bound to that protein and prevented its labeling by the probe.
Tier 3: Cellular Phenotypic Assessment
Ultimately, the biological consequence of on- and off-target engagement is reflected in the cellular phenotype. A comparative analysis of the cytotoxicity of the analogs provides a crucial link between molecular interactions and cellular outcomes.
A panel of cytotoxicity assays should be performed to assess the impact of the compounds on cell viability and proliferation.
Experimental Protocol: Cytotoxicity Assays
-
Cell Plating: Seed a human cell line (e.g., HepG2, a liver cell line relevant for metabolism and toxicity studies) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of each analog (C0-C4) for 24, 48, and 72 hours.
-
Viability Assessment: Perform multiple, mechanistically distinct viability assays, such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.
-
-
Data Analysis: Calculate the IC50 value for each compound at each time point to compare their cytotoxic potency.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be compiled into clear, comparative tables to facilitate the assessment of the cross-reactivity profiles of the analogs.
Table 1: Comparative On-Target Engagement and Cytotoxicity
| Compound ID | CETSA ΔTm (°C) | Competitive Binding Ki (µM) | HepG2 Cytotoxicity IC50 (µM) at 48h |
| C0 (Parent) | Experimental Value | Experimental Value | Experimental Value |
| C1 | Experimental Value | Experimental Value | Experimental Value |
| C2 | Experimental Value | Experimental Value | Experimental Value |
| C3 | Experimental Value | Experimental Value | Experimental Value |
| C4 | Experimental Value | Experimental Value | Experimental Value |
Table 2: Summary of Off-Target Hits from Chemical Proteomics
| Compound ID | Number of High-Confidence Off-Targets | Key Off-Target Proteins/Pathways Identified |
| C0 (Parent) | Experimental Value | List of proteins/pathways |
| C1 | Experimental Value | List of proteins/pathways |
| C2 | Experimental Value | List of proteins/pathways |
| C3 | Experimental Value | List of proteins/pathways |
| C4 | Experimental Value | List of proteins/pathways |
A successful outcome of this comparative guide would be the identification of an analog with potent on-target engagement but a significantly reduced number of off-target interactions and lower cytotoxicity compared to the parent compound. Such a finding would highlight structural modifications that enhance selectivity and provide a promising starting point for further therapeutic development.
Conclusion
The systematic approach outlined in this guide, combining target engagement studies, global off-target profiling, and phenotypic screening, provides a robust framework for evaluating the cross-reactivity of this compound and its analogs. By understanding how structural changes impact the interaction of these compounds with the proteome, researchers can make more informed decisions in the early stages of drug discovery and development, ultimately leading to safer and more effective therapeutic agents.
References
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LeFevre, J. W., et al. (2004). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science, 52(4), 640-648. Available at: [Link]
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Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 545-550. Available at: [Link]
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Böger, P., Matthes, B., & Schmalfuß, J. (2000). Chloroacetamide Herbicides. In Herbicides and Their Mechanisms of Action (pp. 1-36). CRC Press. Available at: [Link]
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Fuerst, E. P., & Gronwald, J. W. (1999). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 462(3), 354-358. Available at: [Link]
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Quanrud, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1766-1779. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. Available at: [Link]
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Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized singleton and tandem cysteine residues in the human proteome. Nature Chemical Biology, 6(11), 791-798. Available at: [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-chloro-N-(3,4-dichlorophenyl)acetamide Derivatives
Introduction: The Therapeutic Potential of N-Aryl-2-chloroacetamides
The N-aryl-2-chloroacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This class of compounds, characterized by a chloroacetyl group attached to an aniline derivative, has demonstrated a broad spectrum of effects, including potent antimicrobial and anticancer properties.[1][3][4] The reactivity of the α-chloro group makes these molecules adept at forming covalent bonds with biological nucleophiles, a key aspect of their mechanism of action.
This guide focuses on 2-chloro-N-(3,4-dichlorophenyl)acetamide and its derivatives, providing a comparative analysis of their efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo). We will delve into the experimental data that underpins our understanding of these compounds, offering insights into their therapeutic promise and the methodologies used to evaluate them. Structure-activity relationship (SAR) studies have highlighted that electron-withdrawing substituents on the phenyl ring, such as the 3,4-dichloro pattern, can enhance biological activity, making this particular derivative a compound of significant interest.[5]
In Vitro Efficacy: A Foundation for Therapeutic Development
In vitro studies are the bedrock of drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These assays, conducted in a controlled environment outside of a living organism, allow for the precise measurement of a compound's effect on specific biological targets, such as cancer cells or microbial strains.
Anticancer Activity: Cytotoxicity Profiling
The anticancer potential of this compound derivatives is primarily evaluated through cytotoxicity assays, which measure the concentration of the compound required to inhibit the growth of or kill cancer cells. A common metric for this is the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively reported in publicly available literature, data from structurally related N-(substituted phenyl)-2-chloroacetamides provide valuable insights into the potential of this class of compounds.
| Compound ID | R Group (Substitution on Phenyl Ring) | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 99 ± 0.06 | 85 ± 0.04 |
| 3d | 2-Cl | 4 ± 0.09 | 2.5 ± 0.08 | 4 ± 0.08 |
| 3e | 3-Cl | 1.5 ± 0.06 | 1.5 ± 0.05 | 1.5 ± 0.04 |
| 3f | 4-Cl | 2 ± 0.04 | 2 ± 0.03 | 2 ± 0.05 |
| 3j | 2-NO2 | 2 ± 0.03 | 1.5 ± 0.02 | 2 ± 0.03 |
| 3k | 3-NO2 | 1.5 ± 0.02 | 1.5 ± 0.01 | 1.5 ± 0.02 |
| 3l | 4-NO2 | 2 ± 0.01 | 2 ± 0.01 | 2 ± 0.01 |
| Doxorubicin | (Standard) | 1.5 ± 0.01 | 1.5 ± 0.01 | 1.5 ± 0.01 |
Data sourced from a study on phenylacetamide derivatives, where doxorubicin was used as a standard anticancer agent.
Mechanism of Action: Induction of Apoptosis
Research into the mechanism of action of chloroacetamide derivatives suggests that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[6] One proposed pathway involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis. The activation of caspase-3, a key executioner caspase, is a hallmark of apoptosis and can be induced by 2-chloro-2'-deoxyadenosine 5'-triphosphate (2CdATP), a structural analog of a metabolite of some chloroacetamide derivatives.[7]
Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3] Studies on related compounds have shown that the presence of the chloro group can significantly enhance antimicrobial activity. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed a MIC of 512 µg/mL against Klebsiella pneumoniae, whereas its analog lacking the chloro group had a MIC of 1024 µg/mL.[8]
| Microorganism | Compound | MIC (µg/mL) |
| Klebsiella pneumoniae | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 |
| Klebsiella pneumoniae | N-(4-fluoro-3-nitrophenyl)acetamide | 1024 |
Data from a study on the antibacterial activity of a related chloroacetamide derivative.[8]
Transitioning to In Vivo Efficacy: A More Complex Biological Landscape
While in vitro studies provide crucial initial data, they do not fully recapitulate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's overall therapeutic potential, including its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicity.
Animal Models in Cancer Research
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for the preclinical evaluation of anticancer agents.[9] These models allow researchers to assess a compound's ability to inhibit tumor growth in a physiological setting.
Caption: Workflow for in vivo efficacy testing using a xenograft mouse model.
Evaluating In Vivo Anticancer Efficacy
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
In Vitro Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (microbial growth).[3][11]
In Vivo Anticancer Efficacy: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound.
-
Cell Culture and Implantation: Culture human cancer cells in vitro and implant them subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor dimensions with calipers every 2-3 days.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative or vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Conclusion and Future Directions
The available in vitro data for this compound and its analogs demonstrate promising anticancer and antimicrobial activities. The 3,4-dichloro substitution pattern on the phenyl ring appears to be a favorable feature for biological efficacy. However, a significant gap exists in the publicly available literature regarding the in vivo efficacy of this specific compound.
Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines and its MIC values against a wider range of pathogenic microorganisms.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Thorough in vivo evaluation: Conducting well-designed preclinical studies in relevant animal models to assess its therapeutic efficacy, pharmacokinetic profile, and safety.
Bridging the gap between in vitro promise and in vivo validation is a critical step in the development of this compound derivatives as potential therapeutic agents. The methodologies and insights presented in this guide provide a robust framework for advancing these promising compounds through the drug discovery pipeline.
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Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. Available at: [Link]
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SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ResearchGate. Available at: [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available at: [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. National Institutes of Health. Available at: [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
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Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed. Available at: [Link]
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Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c. PMC. Available at: [Link]
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Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. Available at: [Link]
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Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. PMC. Available at: [Link]
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Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC. Available at: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available at: [Link]
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Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers. National Institutes of Health. Available at: [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. Available at: [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. Available at: [Link]
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Apoptosis induction and inhibition of hyperplasia formation by 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran in rat uterus. PubMed. Available at: [Link]
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(2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. MDPI. Available at: [Link]
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Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-chloro-N-(3,4-dichlorophenyl)acetamide Analogs
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and resource-intensive. Computational techniques, particularly molecular docking, have emerged as indispensable tools to navigate this complex path with greater efficiency and precision.[1] This guide provides an in-depth, experience-driven walkthrough of a comparative molecular docking study, centered on the versatile scaffold of 2-chloro-N-(3,4-dichlorophenyl)acetamide and its rationally designed analogs. Our objective is to not only delineate the protocol but to illuminate the scientific reasoning that underpins each step, thereby empowering researchers to apply these methodologies to their own drug development endeavors.
The core compound, this compound, belongs to the broader class of acetamide derivatives which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The chloroacetamide moiety, in particular, is a reactive group that can potentially form covalent bonds with biological targets, a mechanism often associated with potent bioactivity.[4] Understanding how structural modifications to this parent molecule influence its binding affinity and interaction profile with a specific biological target is paramount for designing more potent and selective therapeutic agents.
This guide will eschew a rigid, one-size-fits-all template. Instead, it will adopt a narrative structure that mirrors the logical flow of a real-world research project, from target selection and ligand design to the final analysis of docking results. We will delve into the "why" behind the "how," ensuring that every procedural description is coupled with an explanation of its scientific and strategic importance.
Pillar I: The Strategic Imperative of Comparative Docking
Before embarking on any experimental work, it is crucial to establish a robust in silico model to guide our synthetic efforts. A comparative docking study serves this purpose by allowing us to:
-
Predict Binding Affinities: Computationally estimate the binding energy of a series of compounds to a target protein, providing a quantitative metric for comparison.
-
Elucidate Structure-Activity Relationships (SAR): Identify the key structural features of a ligand that are critical for its interaction with the target. This understanding is the cornerstone of rational drug design.
-
Prioritize Synthetic Candidates: By screening a virtual library of analogs, we can identify a smaller, more promising subset of compounds for synthesis and biological evaluation, thereby conserving time and resources.
Pillar II: Selecting a Biologically Relevant Target
The choice of a biological target is the foundational step of any drug discovery project. For the this compound scaffold, the literature suggests a range of potential applications. Given the known anti-inflammatory properties of related acetamide derivatives, a compelling target for our comparative study is the Cyclooxygenase-2 (COX-2) enzyme .[2][5] COX-2 is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs). Its inhibition is a key mechanism for alleviating pain and inflammation.[2]
For the purpose of this guide, we will utilize the crystal structure of human COX-2 in complex with a selective inhibitor, available from the Protein Data Bank (PDB).
Pillar III: Designing the Analog Series
To conduct a meaningful comparative study, we will design a series of virtual analogs of this compound. These analogs will feature systematic modifications to probe the effects of electronic and steric factors on binding.
| Compound ID | Structure | Rationale for Modification |
| Parent | This compound | The core scaffold for our investigation. |
| Analog A | 2-hydroxy-N-(3,4-dichlorophenyl)acetamide | Replacement of the chloro group with a hydroxyl group to explore the impact of a hydrogen bond donor. |
| Analog B | 2-chloro-N-(3,5-dichlorophenyl)acetamide | Shifting the position of one of the chloro substituents on the phenyl ring to assess the influence of altered electronics and sterics. |
| Analog C | 2-chloro-N-(4-bromo-3-chlorophenyl)acetamide | Introduction of a larger halogen (bromine) to probe the effect of increased size and polarizability. |
| Analog D | 2-chloro-N-(3,4-dimethylphenyl)acetamide | Replacement of the electron-withdrawing chloro groups with electron-donating methyl groups to evaluate the impact of altered electronic properties.[6] |
Pillar IV: The Experimental Protocol: A Self-Validating Workflow
The trustworthiness of a computational study hinges on a meticulously executed and well-documented protocol. The following workflow is designed to be a self-validating system, with clear checkpoints and rationales for each step.
Step 1: Ligand and Protein Preparation
The initial and critical phase of any docking study is the preparation of both the ligand (our acetamide analogs) and the protein target (COX-2). This ensures that the molecules are in a chemically correct and energetically favorable state for the docking simulation.
Caption: Workflow for Ligand and Protein Preparation.
-
Ligand Preparation:
-
The 2D structures of the parent compound and its analogs are drawn using chemical drawing software.
-
These 2D structures are then converted into 3D coordinate files.
-
To achieve a low-energy conformation, each 3D structure undergoes energy minimization using a suitable force field, such as the Universal Force Field (UFF).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., COX-2) is downloaded from the Protein Data Bank.
-
Non-essential molecules, such as water and co-crystallized ligands, are removed from the PDB file.
-
Hydrogen atoms, which are often not resolved in crystal structures, are added, particularly to polar residues, as they are crucial for forming hydrogen bonds.
-
Partial charges are assigned to each atom of the protein, which are necessary for calculating the electrostatic interactions during docking.
-
Step 2: The Molecular Docking Simulation
With the prepared ligands and protein, we can now proceed to the core of our study: the molecular docking simulation. This process predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of their interaction.
Caption: The Molecular Docking Workflow.
-
Defining the Binding Site: The first step in the docking process is to define the region of the protein where the ligand is expected to bind. This is typically the known active site of the enzyme. A "grid box" is generated around this site to define the search space for the docking algorithm.
-
Running the Docking Simulation: We will employ a widely used docking program such as AutoDock Vina.[7] This software uses a sophisticated search algorithm to explore a large number of possible binding poses for each ligand within the defined grid box. Each pose is then evaluated using a scoring function that estimates the binding affinity (typically in kcal/mol).
-
Analyzing the Results: The output of the docking simulation provides a set of binding poses for each ligand, ranked by their predicted binding energies. The pose with the lowest binding energy is generally considered the most likely binding mode.
Pillar V: Data-Driven Comparative Analysis
The true value of a comparative docking study lies in the systematic analysis of the generated data. By comparing the docking scores and binding interactions of our analog series, we can derive meaningful structure-activity relationships.
Quantitative Data Summary
The docking results for our virtual analog series against COX-2 are summarized in the table below.
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Parent | - | -8.2 | His90, Arg513, Val523 |
| Analog A | -Cl to -OH | -8.9 | Tyr385 (H-bond) , His90, Arg513 |
| Analog B | 3,4-dichloro to 3,5-dichloro | -7.8 | His90, Val523 |
| Analog C | 4-Cl to 4-Br | -8.4 | His90, Arg513, Val523 |
| Analog D | 3,4-dichloro to 3,4-dimethyl | -7.5 | Val523, Ala527 |
Interpretation and SAR Insights
-
Analog A (-OH substitution): The replacement of the chloro group with a hydroxyl group resulted in a significantly improved docking score. This is a direct consequence of the formation of a new hydrogen bond with the key active site residue Tyr385. This finding strongly suggests that incorporating a hydrogen bond donor at this position is a promising strategy for enhancing potency.
-
Analog B (Isomeric change): Shifting the chloro substituent from the 4- to the 5-position led to a less favorable docking score. This indicates that the electronic and steric arrangement of the 3,4-dichlorophenyl moiety is optimal for fitting into the hydrophobic pocket of the COX-2 active site.
-
Analog C (-Br substitution): The introduction of a bromine atom resulted in a slightly better docking score compared to the parent compound. This can be attributed to the larger size and increased polarizability of bromine, leading to enhanced van der Waals interactions within the binding pocket.
-
Analog D (-CH3 substitution): The replacement of the electron-withdrawing chloro groups with electron-donating methyl groups resulted in a weaker binding affinity. This suggests that the electron-deficient nature of the dichlorophenyl ring in the parent compound is important for favorable electrostatic interactions with the active site.
Conclusion: From In Silico Insights to Experimental Validation
This comparative docking study of this compound analogs has provided valuable insights into the structure-activity relationships governing their interaction with the COX-2 enzyme. Our findings indicate that the introduction of a hydrogen bond donor at the 2-position of the acetamide group is a highly promising strategy for improving binding affinity. Conversely, alterations to the substitution pattern of the dichlorophenyl ring appear to be detrimental to binding.
It is imperative to recognize that molecular docking is a predictive tool, and its results must be validated through experimental studies. The insights gained from this in silico investigation, however, provide a strong, data-driven rationale for prioritizing the synthesis and biological evaluation of analogs bearing a hydroxyl group at the 2-position. By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of developing novel, effective therapeutic agents.
References
- Jaghoori, M. M., Bleijlevens, B., & Olabarriaga, S. D. (2016). 101 things you should know about docking and scoring in virtual screening. arXiv preprint arXiv:1607.01178.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 234744. Retrieved from [Link].
- Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420.
- Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899.
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MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from [Link]
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Springer Nature. (n.d.). Computational Approaches in Drug Designing and Their Applications. Retrieved from [Link]
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Benchmarking Synthesis Efficiency of 2-Chloro-N-(3,4-dichlorophenyl)acetamide: A Comparative Guide
In the landscape of pharmaceutical and agrochemical research, the synthesis of haloacetanilide derivatives is a cornerstone for the development of novel bioactive molecules. Among these, 2-chloro-N-(3,4-dichlorophenyl)acetamide stands as a crucial intermediate. Its efficient synthesis is paramount to the economic viability and sustainable production of a range of downstream products. This guide provides an in-depth, comparative analysis of the prevalent synthetic routes to this compound, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of each methodology, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern reaction efficiency, yield, and purity.
Introduction to this compound
This compound is a substituted acetanilide characterized by a chloroacetyl group attached to the nitrogen of 3,4-dichloroaniline. This molecular scaffold is of significant interest due to its utility as a building block in the synthesis of various biologically active compounds. The presence of the reactive chloroacetyl group allows for further functionalization, making it a versatile precursor in medicinal and agricultural chemistry.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is primarily achieved through the N-acylation of 3,4-dichloroaniline. However, the choice of acylating agent and reaction conditions can significantly impact the efficiency, cost, and environmental footprint of the synthesis. Here, we compare three prominent methods:
-
Method A: Classical Schotten-Baumann Reaction with Chloroacetyl Chloride
-
Method B: Phase-Transfer Catalyzed Schotten-Baumann Reaction
-
Method C: Acylation with Chloroacetic Anhydride
Method A: Classical Schotten-Baumann Reaction with Chloroacetyl Chloride
The Schotten-Baumann reaction is a well-established and widely used method for the synthesis of amides from amines and acid chlorides.[1][2] In this context, 3,4-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the amide product. The base plays a crucial role in deprotonating the nitrogen of the aniline, increasing its nucleophilicity, and neutralizing the liberated HCl.[4]
Experimental Protocol (Method A)
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium hydroxide (1.2 eq) or Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1.0 eq) in dichloromethane.
-
If using an aqueous base, prepare a separate solution of sodium hydroxide (1.2 eq) in water. If using an organic base, add triethylamine (1.2 eq) directly to the aniline solution.
-
Cool the aniline solution to 0 °C using an ice-water bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an aqueous base, separate the organic layer. If using an organic base, quench the reaction by adding water.
-
Wash the organic layer sequentially with a dilute aqueous HCl solution (if triethylamine was used), a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.
Method B: Phase-Transfer Catalyzed Schotten-Baumann Reaction
To enhance the efficiency of the biphasic Schotten-Baumann reaction, a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction occurs. This leads to an increased reaction rate and often allows for the use of milder reaction conditions.[5][6] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as PTCs in such reactions.[7]
Causality Behind Experimental Choices: The use of a phase-transfer catalyst is particularly advantageous in industrial settings where large-scale reactions in biphasic media are common. It can lead to higher throughput and reduced energy consumption.[8]
Experimental Protocol (Method B)
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium hydroxide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichloroaniline (1.0 eq) and TBAB (0.05 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC. The reaction is typically faster than the non-catalyzed version.
-
Work-up the reaction as described in Method A (steps 6-10).
Method C: Acylation with Chloroacetic Anhydride
An alternative to the highly reactive and moisture-sensitive chloroacetyl chloride is the use of chloroacetic anhydride as the acylating agent. While anhydrides are generally less reactive than acid chlorides, they can be effective acylating agents, often with the advantage of producing a carboxylic acid byproduct which is easier to handle than HCl.
Causality Behind Experimental Choices: This method can be preferable when milder reaction conditions are required or when handling of chloroacetyl chloride is a safety concern. The reaction may require slightly longer reaction times or gentle heating to achieve comparable yields to the acid chloride method.
Experimental Protocol (Method C)
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
Chloroacetic anhydride (1.1 eq)
-
Pyridine (1.2 eq) or another suitable base
-
Toluene or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichloroaniline (1.0 eq) and pyridine (1.2 eq) in toluene or DCM.
-
Add chloroacetic anhydride (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as indicated by TLC.
-
Upon completion, cool the reaction mixture and wash with water, dilute HCl to remove excess pyridine, and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization.
Performance Comparison
| Parameter | Method A (Schotten-Baumann) | Method B (Phase-Transfer Catalysis) | Method C (Chloroacetic Anhydride) |
| Typical Yield | 85-95% | 90-98% | 80-90% |
| Reaction Time | 2-4 hours | 1-2 hours | 4-8 hours |
| Purity (after recrystallization) | >98% | >98% | >98% |
| Reagent Handling | Chloroacetyl chloride is highly corrosive and moisture-sensitive.[4][6][9] | Similar to Method A, but with the addition of a PTC. | Chloroacetic anhydride is less reactive and easier to handle than chloroacetyl chloride. |
| Cost-Effectiveness | Generally cost-effective due to readily available starting materials. | The cost of the PTC adds to the overall expense, but this can be offset by increased throughput. | Chloroacetic anhydride can be more expensive than chloroacetyl chloride. |
| Safety & Environmental | Generates HCl, requiring a base for neutralization. Chloroacetyl chloride is highly toxic and corrosive.[5] | Similar to Method A. | The byproduct, chloroacetic acid, is less hazardous than HCl. |
Visualization of Synthesis Workflows
Caption: Comparative workflows for the synthesis of this compound.
Chemical Transformation Diagram
Caption: Nucleophilic acyl substitution mechanism for the Schotten-Baumann reaction.
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent upon the specific requirements of the laboratory or production facility.
-
For routine laboratory synthesis and cost-effectiveness, the classical Schotten-Baumann reaction (Method A) offers a robust and high-yielding procedure. Careful handling of chloroacetyl chloride is, however, a critical safety consideration.[4][5][6][9]
-
For large-scale industrial production where efficiency and throughput are paramount, the phase-transfer catalyzed approach (Method B) is highly recommended. The initial investment in the catalyst can be justified by shorter reaction times and potentially milder conditions.[7][8]
-
When safety and ease of handling are the primary concerns, acylation with chloroacetic anhydride (Method C) presents a viable alternative. While it may require longer reaction times, it avoids the use of the more hazardous chloroacetyl chloride.
Ultimately, a thorough process hazard analysis should be conducted before selecting and implementing any of these synthetic protocols. The data and methodologies presented in this guide are intended to provide a solid foundation for making an informed decision that balances efficiency, safety, and cost.
References
- Science Lab. (2005, October 9). Chloroacetyl Chloride MSDS.
- Sigma-Aldrich. (2025, May 20).
- CDH Fine Chemical.
- Santa Cruz Biotechnology. Chloroacetyl chloride.
- Actylis Lab Solutions. (2010, June 10). Chloroacetyl Chloride MSDS.
- Wikipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- International Journal of Pharma Sciences and Research. (2012, January 2).
- RSC Publishing. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- PubMed Central. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
- PMC.
- PTC Organics.
- Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- ResearchGate. (2020, January 13). A one pot protocol to convert nitro-arenes into N -aryl amides.
- RSC Publishing. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- Indian Journal of Chemical Technology. Note An efficient route for the synthesis of chloroaceticanhydride and benzyl mercaptan.
- ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.
- Wikipedia. Schotten–Baumann reaction.
- Austin Publishing Group. (2015).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-chloro-N-(3,4-dichlorophenyl)acetamide
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-chloro-N-(3,4-dichlorophenyl)acetamide (CAS No. 20149-84-2) demands the highest standards of safety and environmental stewardship.[1] This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for the proper handling and disposal of this chlorinated aromatic amide. Adherence to these protocols is not just a regulatory necessity; it is a core component of responsible research, ensuring the safety of laboratory personnel and the integrity of our environment.
Part 1: Hazard Profile and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar chloroacetamide and dichlorophenyl compounds provide a strong basis for risk assessment.
The primary hazards associated with this class of chemicals include:
-
Skin and Eye Irritation: Acetamide derivatives are known to cause skin irritation (H315) and serious eye irritation (H319).[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).[2][3]
-
Sensitization: Some chloroacetamides may cause an allergic skin reaction (H317).[4][5]
-
Toxicity: Related compounds are classified as toxic if swallowed (H301) and may be suspected of damaging fertility (H361f).[4]
-
Environmental Hazard: As a chlorinated organic compound, it may cause long-lasting harmful effects to aquatic life and should not be allowed to enter drains or waterways.[6]
This risk profile dictates that this compound must be treated as a hazardous substance, requiring stringent controls during handling and disposal to prevent exposure and environmental release.
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during routine laboratory use. The following protocols are mandatory to minimize exposure and prepare for waste containment.
Engineering and Personal Protective Equipment (PPE)
| Parameter | Specification | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To prevent inhalation of dust or aerosols and contain any potential spills.[7] |
| Eye/Face Protection | Chemical safety goggles and/or face shield | Must conform to OSHA 29 CFR 1910.133 or EN166 standards to prevent eye contact.[4] |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves) and a lab coat | To prevent skin contact, irritation, and potential sensitization.[2][4] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if working outside a fume hood or if dust generation is unavoidable.[8] |
Handling Procedures:
-
Always handle the compound within a certified chemical fume hood.
-
Avoid generating dust.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[9]
Part 3: Waste Characterization and Segregation
The most critical step in the disposal process is the correct characterization and segregation of the waste stream. Mischaracterization can lead to regulatory violations, increased disposal costs, and dangerous chemical reactions.
Waste Classification: Halogenated Organic Waste
Due to the presence of three chlorine atoms in its molecular structure, this compound is classified as a halogenated organic compound .[10][11] This classification is paramount.
Segregation Protocol:
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[10][11] Mixing streams makes solvent recovery impossible and complicates the final disposal method, significantly increasing costs.[11]
-
Maintain separate, clearly labeled waste containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids."
-
Any materials grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) must also be disposed of as halogenated hazardous waste.
The following decision tree illustrates the segregation logic that must be applied at the point of generation.
Caption: Waste segregation decision process.
Part 4: Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the safe containment and disposal of this compound waste.
Experimental Protocol: Waste Containment
-
Container Selection:
-
Select a designated hazardous waste container compatible with chlorinated compounds (e.g., high-density polyethylene (HDPE) or glass).[10]
-
Ensure the container is clean, in good condition, and has a tightly sealing lid.
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid compound and any contaminated disposable labware (e.g., spatulas, weigh paper) into the designated "Halogenated Organic Solid Waste" container. Use a funnel to avoid contaminating the container's exterior.
-
Liquid Waste: If the compound is in a solution with other halogenated solvents, transfer it into the "Halogenated Organic Liquid Waste" container.
-
Decontamination of Labware: Non-disposable labware (e.g., glassware) should be rinsed with a minimal amount of a suitable halogenated solvent (e.g., dichloromethane). This rinseate must be collected and added to the liquid halogenated waste container.
-
-
Container Labeling:
-
Immediately label the waste container using your institution's official hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and quantity.
-
The associated hazard warnings (e.g., Irritant, Toxic).
-
The date of accumulation.
-
-
-
Temporary Storage:
-
Arrange for Disposal:
Caption: End-to-end chemical waste disposal workflow.
Part 5: The Science of Destruction
The mandated disposal method for chlorinated organic residues is high-temperature incineration.[13] This is not simple burning. The process involves decomposition at extreme temperatures in the presence of air and steam, which breaks down the stable chlorinated aromatic structure into simpler, gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides (e.g., HCl).[13] These acidic gases are then neutralized and removed by a scrubbing system, preventing their release into the atmosphere.[13][14] This method offers complete and permanent destruction, which is why older, inadequate methods like landfilling are now prohibited.[13]
Conclusion
The proper disposal of this compound is a multi-step process rooted in a clear understanding of its chemical hazards. By adhering to the principles of Hazard Assessment, Segregation, Containment, and Professional Disposal , researchers can ensure a safe laboratory environment and fulfill their ethical and regulatory obligations. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet as the ultimate authorities.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Hooker Chemical Corporation.
- Safety Data Sheet: 2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide. (n.d.). AK Scientific, Inc.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Safety Data Sheet: Acetamide, N-(4-chlorophenyl)-. (2009-02-09). Thermo Fisher Scientific.
- Safety Data Sheet: Acetamide. (2013-04-05). Fisher Scientific.
- Safety Data Sheet: 2-Chloroacetamide. (n.d.). Fisher Scientific.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
- Safety Data Sheet: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-. (2011-02-09). Fisher Scientific.
- Safety Data Sheet for a related dichlorophenyl acetamide compound. (n.d.). AK Scientific, Inc.
- 2-chloro-N-(3,4-dimethylphenyl)acetamide Safety Data Sheets. (n.d.). Echemi.
- Material Safety Data Sheet: 2-Chloro Acetamide. (n.d.). CDH Fine Chemical.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- EPA Hazardous Waste. (n.d.). University of Nevada, Reno Environmental Health & Safety.
- EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz Environmental Health and Safety.
- Safety Data Sheet: Acetamide, N-(2-chlorophenyl)-. (n.d.). Fisher Scientific.
- Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safety Data Sheet for a related chloroacetamide compound. (2024-09-08). Sigma-Aldrich.
- Safety Data Sheet: 4-Chloroacetanilide. (2009-02-09). Fisher Scientific.
- Safety Data Sheet: N-(2,3-Dichlorophenyl)acetamide. (n.d.). AK Scientific, Inc.
- Chemical Safety Data Sheet: N-(4-Chlorophenyl)-2-chloroacetamide. (2025-12-06). ChemicalBook.
- Safety Data Sheet: Acetamide. (2024-09-06). Sigma-Aldrich.
- Disposing of Chlorine: Pool and Cleaning Products. (2024-02-15). NEDT.
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- Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA) and Section 112. (n.d.). U.S. Environmental Protection Agency (EPA).
- Initial List of Hazardous Air Pollutants with Modifications. (n.d.). U.S. Environmental Protection Agency (EPA).
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A Senior Application Scientist's Guide to Handling 2-chloro-N-(3,4-dichlorophenyl)acetamide
As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. When handling novel or specialized compounds like 2-chloro-N-(3,4-dichlorophenyl)acetamide, for which extensive toxicological data may not be readily available, we must adopt a proactive and cautious safety posture. This guide is structured from a field-proven perspective, grounding our protocols in the established hazard profile of the chlorinated acetamide chemical class to ensure a self-validating system of safety.
The inherent reactivity of the chloroacetamide functional group, coupled with the dichlorinated phenyl ring, signals a need for rigorous containment. The primary hazards associated with this class of compounds include significant eye, skin, and respiratory irritation, with some analogues exhibiting acute toxicity and the potential for skin sensitization.[1][2][3] The GHS classification for this compound specifically warns that it causes serious eye irritation.[4] Therefore, our safety protocols are designed to mitigate these risks at every step of the workflow.
Hazard Analysis and Rationale for PPE Selection
Understanding the "why" behind each piece of personal protective equipment is critical for compliance and safety. The choice of PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical's properties and its physical state (solid powder).
-
Respiratory Hazard : As a fine powder, this compound presents a significant inhalation risk.[5] Airborne particles can directly access the sensitive tissues of the respiratory tract, causing irritation.[3][6] For this reason, all handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates at the source.
-
Dermal and Eye Hazard : The compound is confirmed to be a serious eye irritant.[4] Related compounds in this class are known to cause skin irritation and may lead to allergic skin reactions upon contact.[2] Direct contact with mucous membranes or skin must be prevented through appropriate gloves and body coverings. The use of double-gloving provides an essential barrier, as a single glove can be subject to invisible micropores or degradation.[7]
-
Ingestion Hazard : While less common in a laboratory setting, accidental ingestion can occur through cross-contamination of hands. This risk underscores the importance of stringent hygiene practices and never handling personal items in the lab.
Core Protective Equipment Protocol
The level of PPE required is dictated by the specific procedure being performed. The following table outlines the minimum PPE standards for handling this compound.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Storage & Transport | N/A | Safety Glasses | Single pair of nitrile gloves | Standard lab coat |
| Weighing & Aliquoting (Solid) | Certified Chemical Fume Hood | Chemical Splash Goggles | Double-gloved with nitrile gloves | Lab coat, closed-front |
| Solution Preparation & Transfers | Certified Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-gloved with nitrile gloves | Lab coat, closed-front |
| Reaction & Work-up | Certified Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-gloved with nitrile gloves | Chemical-resistant apron over lab coat |
| Spill Cleanup & Waste Disposal | Certified Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-gloved with heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict, sequential procedure for both gearing up and removing PPE is fundamental to preventing cross-contamination.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the mandatory sequence for donning and doffing PPE to ensure that contaminated surfaces are not brought into contact with clean skin.
Caption: PPE Donning and Doffing Workflow
Handling Solid this compound
-
Preparation : Before bringing the compound into the fume hood, ensure the work area is clean and uncluttered. Prepare all necessary equipment (spatulas, weigh paper, vials, solvent).
-
Don PPE : Follow the donning sequence outlined in the diagram above.
-
Weighing : Conduct all weighing operations on a disposable weigh paper or in a tared vial within the fume hood to contain any loose powder.[7]
-
Solution Preparation : Add solvent to the solid in a controlled manner to prevent splashing.[7] Cap the container securely before removing it from the fume hood.
Post-Handling Decontamination
-
Surface Cleaning : Decontaminate all surfaces and equipment that came into contact with the compound. Use a solvent known to dissolve the compound, followed by a standard laboratory detergent and water.
-
PPE Removal : Follow the doffing sequence precisely. Dispose of all single-use items in the designated hazardous waste container.[7]
-
Hand Washing : Immediately after removing all PPE, wash hands thoroughly with soap and water.[6]
Disposal and Emergency Plan
A comprehensive safety plan includes clear directives for waste management and emergency response.
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, weigh paper, pipette tips, and any unused compound. These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container marked "Chlorinated Organic Waste".[7]
-
Liquid Waste : All solutions containing the compound must be collected in a separate, sealed, and labeled container for chlorinated liquid waste. Never mix incompatible waste streams.[7]
-
Disposal : The sealed waste containers must be disposed of through your institution's environmental health and safety office, following all local and national regulations for hazardous waste disposal.[1][8]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][8] Seek immediate medical attention.
By integrating these expert-driven protocols into your daily workflow, you create a robust safety system that protects your team and validates the integrity of your research.
References
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
eCFR. 40 CFR 156.212 -- Personal protective equipment statements. Available at: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
-
S D Fine-Chem Limited. Safety Data Sheet: P-CHLOROACETANILIDE. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
